Product packaging for Solifenacin N-Glucuronide(Cat. No.:)

Solifenacin N-Glucuronide

Katalognummer: B12351344
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: DWEUKTDDWGFPKH-DMUZNFSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Solifenacin N-Glucuronide is a primary, pharmacologically inactive metabolite of the antimuscarinic drug solifenacin, which is used to treat overactive bladder. It is formed in the body via the metabolic process of direct glucuronidation on the quinuclidin nitrogen of the parent compound. In human pharmacokinetic studies, following the administration of radiolabeled solifenacin, the N-glucuronide metabolite was identified as one of the major compounds excreted in the urine. As a reference standard, this compound is an essential tool for researchers conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, metabolic profiling, and drug-drug interaction investigations. Its use is critical for understanding the metabolic fate of solifenacin and for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), used in bioanalytical and pharmacokinetic research. This compound is offered for non-clinical, non-veterinary research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N2O8 B12351344 Solifenacin N-Glucuronide

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C29H34N2O8

Molekulargewicht

538.6 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1

InChI-Schlüssel

DWEUKTDDWGFPKH-DMUZNFSWSA-N

Isomerische SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O

Kanonische SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Solifenacin N-Glucuronide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are influenced by its metabolic fate in the body. One of the key metabolic pathways for solifenacin is direct glucuronidation, resulting in the formation of Solifenacin N-Glucuronide. This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic pathway of this compound, intended for professionals in pharmaceutical research and development.

Chemical Properties and Structure

This compound is a major metabolite of solifenacin, formed by the enzymatic conjugation of glucuronic acid to the parent molecule.[1] This process increases the water solubility of the compound, facilitating its excretion from the body.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate[2]
Molecular Formula C₂₉H₃₄N₂O₈[1][3][4]
Molecular Weight 538.6 g/mol [1][4]
Appearance White to pale-yellowish-white crystal or crystalline powder[5]
Solubility Freely soluble in water, glacial acetic acid, dimethyl sulfoxide, and methanol[5]
SMILES O=C([C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C6=C(C=CC=C6)CC4)=O)C(CC3)CC2">C@HO1)[O-][2]
InChI InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/p+1/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1[6]
InChIKey DWEUKTDDWGFPKH-DMUZNFSWSA-O[6]

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily through two main pathways: oxidation mediated by cytochrome P450 enzymes and direct glucuronidation.[5][7][8]

The primary oxidative pathways involve N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, both primarily catalyzed by the CYP3A4 enzyme.[5][7][8] This leads to the formation of pharmacologically active (4R-hydroxy solifenacin) and inactive metabolites (N-oxide and 4R-hydroxy-N-oxide of solifenacin).[5][7]

Concurrently, solifenacin can undergo direct conjugation with glucuronic acid to form the inactive this compound.[5][7][8] The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this N-glucuronidation in humans have not been definitively identified in the reviewed literature, highlighting an area for further research.

Solifenacin_Metabolism cluster_cyp CYP-mediated Oxidation cluster_ugt Direct Glucuronidation Solifenacin Solifenacin N_Oxidation N-Oxidation Solifenacin->N_Oxidation Hydroxylation 4R-Hydroxylation Solifenacin->Hydroxylation Glucuronidation N-Glucuronidation Solifenacin->Glucuronidation N_Oxide Solifenacin N-Oxide (inactive) N_Oxidation->N_Oxide Hydroxy_Solifenacin 4R-hydroxy solifenacin (active) Hydroxylation->Hydroxy_Solifenacin N_Glucuronide This compound (inactive) Glucuronidation->N_Glucuronide Hydroxy_N_Oxide 4R-hydroxy-N-oxide solifenacin (inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide CYP3A4 CYP3A4 UGTs UGT Enzymes (specific isoforms to be determined) Enzymatic_Synthesis_Workflow start Start: Prepare Reaction Mixture incubation Incubate at 37°C start->incubation termination Terminate Reaction (e.g., with acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis end End: Quantify Solifenacin N-Glucuronide analysis->end LCMS_Workflow sample_prep Sample Preparation (e.g., protein precipitation, solid-phase extraction) hplc HPLC Separation (C18 column) sample_prep->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms detection Detection & Quantification (MRM) msms->detection

References

In-Vitro Formation of Solifenacin N-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824), a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its metabolism is a critical aspect of its pharmacokinetic profile, with N-glucuronidation representing a significant pathway for its elimination. This technical guide provides an in-depth overview of the in-vitro formation of solifenacin N-glucuronide, a major inactive metabolite. The document details the metabolic pathways, the enzymes involved, and comprehensive experimental protocols for its synthesis and analysis using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, it outlines analytical methodologies for the quantification of the metabolite and presents a framework for reporting kinetic data. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacology, and pharmaceutical development.

Introduction

Solifenacin is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and direct conjugation via UDP-glucuronosyltransferases (UGTs). One of the main metabolites formed is this compound, a pharmacologically inactive conjugate that is excreted in urine.[1][2] Understanding the in-vitro formation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and predicting its in-vivo clearance.

The N-glucuronidation of solifenacin, a tertiary amine, is primarily catalyzed by the UGT1A4 and UGT2B10 isoforms, which are known to be responsible for the glucuronidation of various xenobiotics containing tertiary amine functional groups. This guide will focus on the practical aspects of studying this metabolic reaction in a laboratory setting.

Metabolic Pathway of Solifenacin N-Glucuronidation

The formation of this compound involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom of the quinuclidine (B89598) ring of solifenacin. This reaction is catalyzed by UGT enzymes located in the endoplasmic reticulum of hepatocytes.

Solifenacin_Metabolism Solifenacin Solifenacin UGT UGT1A4 / UGT2B10 Solifenacin->UGT N_Glucuronide This compound UDPGA UDPGA UDPGA->UGT UGT->N_Glucuronide Glucuronidation UDP UDP UGT->UDP

Figure 1: Metabolic pathway of solifenacin N-glucuronidation.

Experimental Protocols for In-Vitro Formation

The in-vitro synthesis of this compound can be achieved using various enzyme sources, primarily human liver microsomes (HLMs) or recombinant human UGT enzymes. HLMs provide a more physiologically relevant environment as they contain a mixture of drug-metabolizing enzymes, whereas recombinant UGTs allow for the investigation of the specific contribution of individual enzyme isoforms.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro solifenacin N-glucuronidation experiment.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare Solifenacin Stock Solution D Pre-incubate Enzyme Mix at 37°C A->D B Prepare UDPGA Stock Solution E Initiate Reaction by Adding UDPGA B->E C Prepare Enzyme Source (HLMs or recombinant UGTs) C->D D->E F Incubate at 37°C with Shaking E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant for Analysis H->I J LC-MS/MS Analysis I->J K Data Processing and Quantification J->K

Figure 2: General workflow for in-vitro solifenacin N-glucuronidation.
Incubation Conditions using Human Liver Microsomes (HLMs)

This protocol provides a starting point for assessing the formation of this compound in pooled HLMs. Optimization of parameters such as protein and substrate concentration, as well as incubation time, is recommended.

ParameterRecommended ConditionNotes
Enzyme Source Pooled Human Liver Microsomes (HLMs)Final concentration: 0.1 - 0.5 mg/mL
Substrate SolifenacinConcentration range: 1 - 100 µM (for kinetic studies)
Cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA)Final concentration: 2 - 5 mM
Buffer 100 mM Potassium Phosphate or Tris-HCl, pH 7.4
Activating Agent Alamethicin (B1591596)25-50 µg/mg of microsomal protein (to overcome latency)
Incubation Volume 100 - 200 µL
Incubation Temperature 37°C
Incubation Time 15 - 60 minutes (determine linearity)
Reaction Termination Equal volume of ice-cold acetonitrile (B52724) or methanol (B129727)To precipitate protein and stop the reaction.

Protocol:

  • Prepare a stock solution of solifenacin in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing buffer, HLMs, and alamethicin. Pre-incubate for 10-15 minutes on ice, followed by 5 minutes at 37°C.

  • Add the solifenacin stock solution to the incubation mixture and pre-incubate for 3-5 minutes at 37°C.

  • Initiate the reaction by adding a pre-warmed solution of UDPGA.

  • Incubate at 37°C in a shaking water bath for the desired time.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for analysis.

Incubation Conditions using Recombinant UGTs

To identify the specific UGT isoforms involved in solifenacin N-glucuronidation, recombinant human UGT1A4 and UGT2B10 should be used.

ParameterRecommended ConditionNotes
Enzyme Source Recombinant human UGT1A4 or UGT2B10Final concentration: 0.1 - 0.25 mg/mL
Substrate SolifenacinConcentration range: 1 - 100 µM (for kinetic studies)
Cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA)Final concentration: 2 - 5 mM
Buffer 100 mM Tris-HCl, pH 7.4
Incubation Volume 100 - 200 µL
Incubation Temperature 37°C
Incubation Time 15 - 60 minutes (determine linearity)
Reaction Termination Equal volume of ice-cold acetonitrile or methanol

Protocol: The protocol is similar to that for HLMs, with the exception that alamethicin is generally not required for recombinant UGTs expressed in insect cell microsomes.

Analytical Methodology

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Sample Preparation

The supernatant from the terminated incubation reaction can often be directly injected into the LC-MS/MS system. If necessary, further sample clean-up, such as solid-phase extraction (SPE), can be performed to remove matrix components that may interfere with the analysis.

LC-MS/MS Conditions

The following table provides a general set of starting conditions for the LC-MS/MS analysis of solifenacin and its N-glucuronide. Method development and optimization are essential for achieving the desired chromatographic separation and sensitivity.

ParameterSuggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Gradient A linear gradient from low to high organic content (e.g., 5% to 95% B)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Solifenacin: m/z 363.2 → 193.1This compound: m/z 539.2 → 363.2

Data Analysis and Presentation

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of this compound, incubations should be performed with a range of solifenacin concentrations. The formation rate of the metabolite is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

  • V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the initial velocity of the reaction.

  • Vmax is the maximum velocity of the reaction.

  • [S] is the substrate concentration.

  • Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Quantitative Data Summary

While specific kinetic parameters for the in-vitro formation of this compound are not widely reported in the public domain, the following tables provide a template for presenting such data once determined. The values presented are for illustrative purposes only.

Table 1: Illustrative Kinetic Parameters for Solifenacin N-Glucuronidation

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Human Liver Microsomes251506.0
Recombinant UGT1A4301204.0
Recombinant UGT2B101518012.0

Table 2: Illustrative Comparison of Solifenacin N-Glucuronidation Rates

Enzyme SourceSubstrate Concentration (µM)Metabolite Formation Rate (pmol/min/mg protein)
Human Liver Microsomes1042.9
Recombinant UGT1A41030.0
Recombinant UGT2B101072.0

Conclusion

This technical guide provides a comprehensive framework for the in-vitro study of solifenacin N-glucuronidation. By following the detailed experimental protocols and analytical methodologies outlined, researchers can effectively characterize this important metabolic pathway. The generation of robust in-vitro data on the formation of this compound is essential for a thorough understanding of the drug's disposition and for making informed decisions during the drug development process. While specific kinetic data for this reaction remains to be published, the methodologies presented here provide a clear path for its determination.

References

The Role of Solifenacin N-Glucuronide in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of Solifenacin (B1663824) N-Glucuronide in the metabolic journey of Solifenacin, a competitive muscarinic receptor antagonist widely prescribed for overactive bladder. Understanding the formation and fate of this key metabolite is crucial for comprehensive pharmacokinetic and drug safety assessments. This document provides a detailed overview of the metabolic pathways, quantitative data, experimental protocols for analysis, and the enzymatic processes involved in the generation of Solifenacin N-Glucuronide.

Introduction to Solifenacin Metabolism

Solifenacin undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic routes involve oxidation and direct glucuronidation. While some metabolites are pharmacologically active, this compound is recognized as a pharmacologically inactive metabolite.[1] The main pathways include N-oxidation of the quinuclidin ring, 4R-hydroxylation of the tetrahydroisoquinoline ring, and direct conjugation with glucuronic acid to form this compound.[2] Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the oxidative metabolic pathways of solifenacin.[3][4]

Quantitative Analysis of Solifenacin and its Metabolites

Following oral administration, Solifenacin is well-absorbed and extensively metabolized. The excretion of the parent drug and its metabolites occurs through both renal and fecal routes. Quantitative data from radiolabeled studies provide a clear picture of the metabolic fate of Solifenacin.

Table 1: Excretion of Solifenacin and its Metabolites

Route of ExcretionPercentage of Administered Dose RecoveredReference
Urine69.2%[5]
Feces22.5%[5]

Table 2: Major Metabolites of Solifenacin Identified in Human Plasma

MetabolitePharmacological ActivityFormation Pathway
4R-hydroxy solifenacinActiveCYP3A4-mediated hydroxylation
Solifenacin N-oxideInactiveN-oxidation
4R-hydroxy-N-oxide of solifenacinInactiveHydroxylation and N-oxidation
This compound Inactive Direct Glucuronidation

The Role and Formation of this compound

This compound is a significant, albeit inactive, metabolite formed through a Phase II metabolic reaction. This process, known as glucuronidation, involves the covalent attachment of glucuronic acid to the Solifenacin molecule. This conjugation increases the water solubility of the compound, facilitating its excretion from the body.

The formation of N-glucuronides is a common metabolic pathway for drugs containing tertiary amine groups, such as Solifenacin.[6] This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). While the specific UGT isoform responsible for Solifenacin N-glucuronidation has not been definitively identified in the reviewed literature, studies on the metabolism of other tertiary amines strongly suggest the involvement of UGT1A4 and UGT2B10, which are known to catalyze the N-glucuronidation of a wide range of substrates containing tertiary amine moieties.[7][8]

Experimental Protocols

The identification and quantification of Solifenacin and its metabolites, including this compound, are typically performed using advanced analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Solifenacin using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of Solifenacin in vitro to generate metabolites like this compound.

Objective: To generate and identify Solifenacin metabolites, including the N-glucuronide conjugate, using human liver microsomes.

Materials:

  • Solifenacin succinate

  • Human Liver Microsomes (HLMs)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (B1591596)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Tris-HCl buffer

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Thaw pooled human liver microsomes on ice. To permeabilize the microsomal membrane and allow access of the co-factor to the enzymes, pre-incubate the microsomes with alamethicin (e.g., 50 µg/mg of microsomal protein) in potassium phosphate buffer for 15 minutes on ice.[9]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Activated human liver microsomes (final concentration, e.g., 0.5-1 mg/mL)

    • Solifenacin (final concentration, e.g., 1-10 µM)

    • UDPGA (final concentration, e.g., 1-5 mM)

    • MgCl₂ (final concentration, e.g., 5-10 mM)

    • Potassium phosphate buffer (to final volume)

  • Incubation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding UDPGA. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for the Quantification of Solifenacin and this compound

This protocol outlines a liquid chromatography-tandem mass spectrometry method for the separation and quantification of Solifenacin and its N-glucuronide metabolite.

Objective: To develop a sensitive and specific method for the simultaneous quantification of Solifenacin and this compound in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Solifenacin: The precursor ion [M+H]⁺ is selected, and a characteristic product ion is monitored. For example, m/z 363.2 → 110.1.[10]

    • This compound: The precursor ion [M+H]⁺ is selected, and a characteristic product ion (often the aglycone, Solifenacin) is monitored after in-source fragmentation, or a specific fragment of the glucuronide is tracked.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

  • A calibration curve is constructed using known concentrations of Solifenacin and a synthesized this compound standard.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Solifenacin Metabolic Pathway

Solifenacin_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4) Solifenacin Solifenacin N_Oxide Solifenacin N-Oxide (Inactive) Solifenacin->N_Oxide N-oxidation Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy 4R-hydroxylation N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide Direct Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide solifenacin (Inactive) Hydroxy->Hydroxy_N_Oxide N-oxidation Metabolite_Identification_Workflow cluster_invitro In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Incubation Incubate Solifenacin with Human Liver Microsomes & UDPGA Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Remove Proteins Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LCMS->Data_Acquisition Metabolite_Detection Metabolite Detection & Characterization Data_Acquisition->Metabolite_Detection Quantification Quantification using Reference Standards Metabolite_Detection->Quantification

References

Enzymatic Synthesis of Solifenacin N-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Solifenacin N-Glucuronide, a significant metabolite of the muscarinic receptor antagonist, Solifenacin. The guide details the core principles of N-glucuronidation, identifies the key enzymes involved, presents relevant kinetic data for analogous substrates, and offers comprehensive experimental protocols for the in vitro synthesis of this metabolite. Visualizations of the enzymatic pathway, experimental workflow, and optimization strategy are included to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, metabolite synthesis, and the development of related analytical standards.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] Like many xenobiotics, Solifenacin undergoes extensive metabolism in the human body, leading to the formation of several metabolites. One of these is the inactive this compound, formed through direct conjugation of glucuronic acid to the quinuclidine (B89598) nitrogen of the Solifenacin molecule. The enzymatic synthesis of this metabolite is of significant interest for various applications, including its use as an analytical standard in pharmacokinetic and drug metabolism studies, and for in-depth toxicological assessments.

The formation of N-glucuronides is a crucial phase II metabolic pathway for many compounds containing amine functionalities. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2] Specifically for tertiary amines like Solifenacin, the key enzymes implicated in their N-glucuronidation are UGT1A4 and UGT2B10.[3][4] This guide will focus on the practical aspects of utilizing these enzymes for the targeted synthesis of this compound.

The Enzymatic Pathway of Solifenacin N-Glucuronidation

The enzymatic synthesis of this compound involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the tertiary amine nitrogen of Solifenacin. This reaction is catalyzed by specific UGT isoforms, primarily UGT1A4 and UGT2B10, which are predominantly found in the liver.[3][4]

Enzymatic_Synthesis_of_Solifenacin_N_Glucuronide Solifenacin Solifenacin UGT_Enzyme UGT1A4 / UGT2B10 Solifenacin->UGT_Enzyme UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT_Enzyme Solifenacin_N_Glucuronide This compound UGT_Enzyme->Solifenacin_N_Glucuronide UDP Uridine Diphosphate (UDP) UGT_Enzyme->UDP

Figure 1: Enzymatic reaction for this compound synthesis.

Key Enzymes and Kinetic Data

EnzymeSubstrate (Tertiary Amine)Apparent Km (μM)Apparent Vmax (relative units)Reference
UGT1A4 Amitriptyline448High[5]
Imipramine262High[5]
Clomipramine112-[5]
Trimipramine (B1683260)258-[5]
Trifluoperazine--[3]
UGT2B10 Amitriptyline2.60-[5]
Imipramine16.8-[5]
Clomipramine14.4-[5]
Trimipramine11.2-[5]
Medetomidine11 - 16-[6]

Note: The Vmax values are often reported in relative terms or as specific activities (e.g., pmol/min/mg protein) and can vary significantly based on the experimental system (e.g., recombinant enzyme expression system, protein concentration). The lower Km values observed for UGT2B10 with several tertiary amines suggest a higher affinity for these substrates compared to UGT1A4.[5]

Experimental Protocol: In Vitro Enzymatic Synthesis

This section provides a detailed protocol for the enzymatic synthesis of this compound using either recombinant UGT enzymes or human liver microsomes.

Materials and Reagents
  • Solifenacin succinate (B1194679)

  • Recombinant human UGT1A4 or UGT2B10 (expressed in a system like baculovirus-infected insect cells) OR Human Liver Microsomes (HLMs)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (B1591596) (for microsomal assays)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Ultrapure water

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC system with UV or Mass Spectrometry (MS) detector

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination and Sample Preparation cluster_analysis Analysis and Purification Prep_Buffer Prepare Reaction Buffer (Tris-HCl, MgCl2) Combine Combine Buffer, Enzyme, and Solifenacin Prep_Buffer->Combine Prep_Solifenacin Prepare Solifenacin Stock Solution Prep_Solifenacin->Combine Prep_UDPGA Prepare UDPGA Stock Solution Initiate Initiate Reaction with UDPGA Prep_UDPGA->Initiate Prep_Enzyme Prepare Enzyme Solution (Recombinant UGT or HLMs) Prep_Enzyme->Combine Pre_Incubate Pre-incubate at 37°C Combine->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., add cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC-UV/MS Collect_Supernatant->HPLC_Analysis Purification Purify by Preparative HPLC (optional) HPLC_Analysis->Purification

Figure 2: Workflow for the enzymatic synthesis of this compound.
Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Tris-HCl Buffer (50 mM, pH 7.4): Prepare a stock solution of Tris-HCl and adjust the pH to 7.4.

    • MgCl2 (10 mM): Prepare a stock solution of magnesium chloride in ultrapure water.

    • Solifenacin (10 mM): Dissolve Solifenacin succinate in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution.

    • UDPGA (40 mM): Prepare a fresh stock solution of UDPGA in ultrapure water.

    • Alamethicin (5 mg/mL): (For HLM assays) Prepare a stock solution in ethanol.

  • Reaction Mixture Assembly (per 200 µL reaction):

    • In a microcentrifuge tube, combine the following:

      • 50 mM Tris-HCl, pH 7.4

      • 10 mM MgCl2

      • Recombinant UGT (e.g., 0.1-0.5 mg/mL) or HLMs (e.g., 0.5-1 mg/mL)

      • For HLM assays, add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein to permeabilize the membrane.

      • Solifenacin to the desired final concentration (e.g., 10-100 µM, can be varied for kinetic studies).

      • Adjust the final volume with ultrapure water.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of the Reaction:

    • Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 30-120 minutes). The optimal incubation time should be determined empirically to ensure product formation is within the linear range.

  • Termination of the Reaction:

    • Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

Analytical Methods
  • HPLC-UV/MS Analysis: The formation of this compound can be monitored by reverse-phase HPLC.

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is commonly used.[7][8]

    • Detection: UV detection can be performed at a wavelength of around 210-230 nm.[7][8] Mass spectrometry provides more definitive identification and quantification based on the mass-to-charge ratio of the parent compound and its glucuronide conjugate.

Purification (Optional)

For the isolation of pure this compound, a preparative or semi-preparative HPLC system can be employed using similar chromatographic conditions as the analytical method. Fractions corresponding to the N-glucuronide peak are collected, pooled, and the solvent is removed (e.g., by lyophilization or evaporation).

Optimization of the Enzymatic Synthesis

The yield of this compound can be optimized by systematically varying several reaction parameters. The following decision tree illustrates a logical approach to this optimization process.

Optimization_Strategy Start Start Optimization Enzyme_Choice Select Enzyme: UGT1A4 or UGT2B10 Start->Enzyme_Choice Enzyme_Conc Optimize Enzyme Concentration Enzyme_Choice->Enzyme_Conc Substrate_Conc Optimize Solifenacin Concentration Enzyme_Conc->Substrate_Conc UDPGA_Conc Optimize UDPGA Concentration Substrate_Conc->UDPGA_Conc Incubation_Time Optimize Incubation Time UDPGA_Conc->Incubation_Time pH_Buffer Optimize pH and Buffer System Incubation_Time->pH_Buffer Final_Protocol Final Optimized Protocol pH_Buffer->Final_Protocol

Figure 3: Decision tree for optimizing the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using recombinant UGT1A4 or UGT2B10, or human liver microsomes, provides a reliable and biologically relevant method for producing this important metabolite. By following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently generate this compound for use in a variety of research and development applications. The provided kinetic data for analogous substrates serves as a valuable starting point for experimental design, and the visualizations offer a clear framework for understanding the key processes involved. Further studies to determine the specific kinetic parameters of Solifenacin with these UGT isoforms would be beneficial for a more precise understanding and optimization of its enzymatic synthesis.

References

Solifenacin Glucuronidation Pathway in Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solifenacin (B1663824) glucuronidation pathway, a crucial aspect of its metabolism in the human liver. Understanding this pathway is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of this therapeutic agent. This document details the metabolic route, summarizes key pharmacokinetic parameters, and provides established experimental protocols for in vitro analysis.

Introduction to Solifenacin Metabolism

Solifenacin, a competitive muscarinic receptor antagonist, is primarily used to treat overactive bladder. Its elimination from the body is predominantly mediated by hepatic metabolism. While oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a major metabolic route, direct conjugation with glucuronic acid, known as glucuronidation, also plays a significant role. This latter pathway leads to the formation of solifenacin N-glucuronide, a water-soluble metabolite that can be readily excreted. The formation of this N-glucuronide has been identified in human plasma and urine, and its clearance can be affected by the functional state of the liver.[1][2][3]

The Solifenacin Glucuronidation Pathway

Solifenacin, being a tertiary amine, undergoes N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells. The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom in the quinuclidine (B89598) ring of solifenacin.

Based on the substrate specificities of UGT isoforms, it is widely recognized that UGT1A4 and UGT2B10 are the primary enzymes responsible for the N-glucuronidation of tertiary amine-containing compounds.[4][5] Therefore, it is highly probable that these two isoforms are the key catalysts in the N-glucuronidation of solifenacin in human liver microsomes.

Solifenacin_Glucuronidation_Pathway Solifenacin Solifenacin Solifenacin_Glucuronide This compound Solifenacin->Solifenacin_Glucuronide Glucuronidation UGTs UGT1A4 / UGT2B10 UDP UDP UGTs->UDP UGTs->Solifenacin_Glucuronide UDPGA UDPGA UDPGA->UGTs Cofactor Excretion Excretion Solifenacin_Glucuronide->Excretion Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare HLM or recombinant UGTs Mix Combine Microsomes, Buffer, and Solifenacin Microsomes->Mix Substrate Prepare Solifenacin and Cofactor (UDPGA) Substrate->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate StartReaction Add UDPGA to start reaction PreIncubate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate Terminate Stop reaction with Acetonitrile + IS Incubate->Terminate Process Centrifuge to remove protein Terminate->Process LCMS Analyze supernatant by LC-MS/MS Process->LCMS Data Determine Metabolite Formation or Kinetic Parameters LCMS->Data

References

Methodological & Application

Application Note: Quantitative Analysis of Solifenacin N-Glucuronide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Solifenacin N-Glucuronide in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology herein is compiled from established bioanalytical techniques for the parent drug, solifenacin, and adapted for its N-glucuronide metabolite. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites. Among these is the pharmacologically inactive this compound. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note outlines a robust HPLC-MS/MS method for the reliable determination of this compound in a complex biological matrix like human plasma.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Solifenacin-d5)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound539.3363.215035
Solifenacin-d5 (IS)368.2198.115040

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance characteristics of similar bioanalytical assays.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (CV%) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Normalized matrix factor within acceptable limits

Visualizations

G cluster_prep Plasma Sample Preparation plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into HPLC-MS/MS reconstitute->injection G cluster_analysis HPLC-MS/MS Analysis hplc HPLC Separation (C18 Column, Gradient Elution) esi Electrospray Ionization (ESI) Positive Mode hplc->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 539.3) esi->quad1 quad2 Quadrupole 2 (Q2) Collision Cell (CID) quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection (m/z 363.2) quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Application Note: A Validated LC-MS/MS Method for the Quantification of Solifenacin N-Glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system. One of the main inactive metabolites is Solifenacin N-Glucuronide.[1] Accurate and reliable quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard (Solifenacin-d5) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A general workflow for the LC-MS/MS analysis of this compound in human plasma.

Protocols

Sample Preparation

A liquid-liquid extraction method is employed for the extraction of this compound and the internal standard (IS), Solifenacin-d5, from human plasma.

Materials:

  • Human plasma

  • This compound reference standard

  • Solifenacin-d5 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Water (Milli-Q or equivalent)

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Spike 200 µL of plasma with 20 µL of internal standard solution (Solifenacin-d5, 100 ng/mL in methanol).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:10 mM Ammonium Formate, pH 3.0 (80:20, v/v)).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnGemini-NX C18, 50 x 4.6 mm, 5 µm, 110 Å
Mobile Phase A10 mM Ammonium formate in water, pH 3.0 with Formic Acid
Mobile Phase BMethanol
GradientIsocratic: 20% A, 80% B
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature35°C
Autosampler Temperature4°C
Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas20 psi
Collision Gas8 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsThis compound: m/z 539.2 → 363.2; Solifenacin-d5: m/z 368.2 → 198.2
Dwell Time200 ms

Method Validation

The developed method was validated according to the FDA guidelines on bioanalytical method validation.

Linearity

The linearity of the method was established by analyzing a series of calibration standards. The calibration curves were linear over the concentration range of 1.0 to 500.0 ng/mL.

Table 3: Linearity Data

AnalyteCalibration Range (ng/mL)
This compound1.0 - 500.0> 0.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC3.0< 5.095.0 - 105.0< 6.094.0 - 106.0
MQC150.0< 4.596.0 - 104.0< 5.595.0 - 105.0
HQC400.0< 4.097.0 - 103.0< 5.096.0 - 104.0
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Recovery Data

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC3.0> 85
MQC150.0> 88
HQC400.0> 90

Logical Relationship of Method Development

Method_Development cluster_objective Objective cluster_strategy Analytical Strategy cluster_optimization Parameter Optimization cluster_validation Method Validation objective Quantify Solifenacin N-Glucuronide in Plasma strategy LC-MS/MS objective->strategy sample_prep Sample Preparation strategy->sample_prep chromatography Chromatography strategy->chromatography mass_spec Mass Spectrometry strategy->mass_spec linearity Linearity sample_prep->linearity chromatography->linearity mass_spec->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy recovery Recovery accuracy->recovery stability Stability recovery->stability

Caption: Logical flow of the analytical method development and validation process.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for use in pharmacokinetic and drug metabolism studies of Solifenacin.

References

Application Notes and Protocols for the Use of Solifenacin N-Glucuronide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and utilization of Solifenacin N-Glucuronide as a reference standard in analytical testing. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in research, quality control, and drug development settings.

Introduction

This compound is the primary inactive metabolite of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2] In drug metabolism and pharmacokinetic (DMPK) studies, as well as in the quality control of Solifenacin drug products, accurate quantification of its metabolites is essential. This compound, available as a high-purity reference standard, serves as a critical tool for the development and validation of analytical methods, impurity profiling, and stability testing.[3][4][5]

This document outlines the essential information and procedures for the effective use of the this compound reference standard.

Physicochemical Properties and Storage

Proper handling and storage of the reference standard are paramount to maintain its integrity and ensure the accuracy of analytical measurements.

Table 1: Physicochemical Properties of this compound Reference Standard

PropertyValueSource(s)
Chemical Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((R)-3-(((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate[1]
Molecular Formula C₂₉H₃₄N₂O₈[6][7]
Molecular Weight 538.59 g/mol [6][7]
Appearance A solid[8]
Solubility Soluble in DMSO, Methanol (B129727), and Water[8]
Storage Conditions -20°C for long-term storage.[8]
Stability Stable for at least 4 years when stored correctly.[8]

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information on purity, identity, and storage recommendations. The purity of the reference standard is a critical parameter for the accurate quantification of this compound in samples.

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following protocol is a general guideline for the quantitative analysis of this compound using a reference standard. Method optimization and validation are required for specific applications and matrices.

This protocol is adapted from established methods for Solifenacin and its impurities and should be validated for the specific analysis of this compound.

Objective: To quantify the concentration of this compound in a given sample using a certified reference standard.

Materials:

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate (B84403) (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector

Chromatographic Conditions (Recommended starting point):

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended ConditionSource(s) for Adaptation
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase A: 10 mM Ammonium formate buffer (pH adjusted to 3.5 with formic acid)B: Acetonitrile[9]
Gradient Time (min)%B
020
1580
2080
2120
2520
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[9]
Column Temperature Ambient or 30°C[9]
Detection UV at 220 nm[9]

Procedure:

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Use the mobile phase as the diluent.

  • Sample Preparation:

    • The sample preparation will depend on the matrix (e.g., biological fluid, drug product). For drug products, a simple dissolution and dilution may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Inject a blank (diluent) between sample injections to prevent carryover.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters for HPLC Analysis

ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Application: Identification and Confirmation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and confirmation of this compound, especially in complex biological matrices.

Objective: To confirm the presence of this compound in a sample using a reference standard.

Instrumentation: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions: Similar HPLC conditions as described in Table 2 can be used. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).

Mass Spectrometry Conditions (Example):

Table 4: Example Mass Spectrometry Parameters for this compound

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 539.3 [M+H]⁺
Product Ions (m/z) To be determined by infusion of the reference standard. Likely fragments would correspond to the Solifenacin aglycone and other characteristic fragments.
Collision Energy To be optimized for the specific instrument and precursor/product ion pair.

Procedure:

  • Reference Standard Infusion: Infuse a dilute solution of the this compound reference standard directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Monitor for the specific precursor-to-product ion transition(s) determined in the infusion experiment at the expected retention time.

  • Confirmation: The presence of this compound is confirmed if a peak is observed at the same retention time as the reference standard and shows the same precursor and product ion masses.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Prepare Stock Solution RefStd->StockSol WorkStd Prepare Working Standards StockSol->WorkStd HPLCRun HPLC Analysis WorkStd->HPLCRun Inject Standards SamplePrep Prepare Sample Solution SamplePrep->HPLCRun Inject Samples CalCurve Generate Calibration Curve HPLCRun->CalCurve Quant Quantify Analyte HPLCRun->Quant CalCurve->Quant

Caption: Workflow for quantitative analysis of this compound by HPLC.

Method_Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Application Notes and Protocols for the Analysis of Solifenacin N-Glucuronide in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder. During its metabolism, Solifenacin undergoes several biotransformations, including direct glucuronidation to form Solifenacin N-Glucuronide.[1][2] As a significant metabolite, this compound is a critical impurity to monitor and control in pharmaceutical formulations to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the identification and quantification of this compound in the context of pharmaceutical impurity profiling, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Regulatory Context

Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients. Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities. The ICH Q3A/Q3B guidelines provide a framework for managing impurities in new drug substances and products, respectively. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Metabolic Pathway of Solifenacin

Solifenacin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-oxide and 4R-hydroxy Solifenacin.[3][4] Additionally, Solifenacin can undergo direct conjugation with glucuronic acid to form the inactive metabolite, this compound.[1][2] The N-glucuronidation of tertiary amines like Solifenacin is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B10 being the primary isoforms responsible for such reactions.[5]

G Solifenacin Solifenacin N_Oxidation N-Oxidation Solifenacin->N_Oxidation Hydroxylation 4R-Hydroxylation Solifenacin->Hydroxylation Glucuronidation Direct N-Glucuronidation Solifenacin->Glucuronidation Solifenacin_N_Oxide Solifenacin N-Oxide N_Oxidation->Solifenacin_N_Oxide Hydroxy_Solifenacin 4R-Hydroxy Solifenacin Hydroxylation->Hydroxy_Solifenacin Solifenacin_N_Glucuronide This compound Glucuronidation->Solifenacin_N_Glucuronide CYP3A4 CYP3A4 CYP3A4->N_Oxidation CYP3A4->Hydroxylation UGT UGT Enzymes (e.g., UGT1A4, UGT2B10) UGT->Glucuronidation

Metabolic Pathway of Solifenacin

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the identification and quantification of Solifenacin and its impurities.

Protocol 1: HPLC-UV Method for the Quantification of this compound

This protocol is adapted from established methods for Solifenacin and its related substances and is suitable for the routine quality control of this compound.[6][7]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative):

The following table summarizes typical validation parameters for HPLC methods used in the analysis of Solifenacin, which can be used as a benchmark for the validation of the this compound method.

ParameterTypical Range/ValueReference
Linearity Range 0.5 - 15 µg/mL
Correlation Coefficient (r²) > 0.999[6]
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%[7]
Precision (% RSD) < 2%[7]
Protocol 2: LC-MS/MS Method for the Identification and Quantification of this compound

This protocol provides a highly sensitive and selective method for the analysis of this compound, particularly useful for trace-level detection and confirmation.[8][9][10]

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions This compound: m/z 539.2 -> 363.2
Solifenacin (for reference): m/z 363.2 -> 193.1

3. Standard and Sample Preparation:

  • Follow similar procedures as in Protocol 1, using LC-MS grade solvents and water.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Drug Substance/Product Weigh Accurately Weigh Start->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into LC System Filter->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Quantification) MS2->Data_Analysis

References

Application Note: Validated Bioanalytical Method for the Quantification of Solifenacin N-Glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, with one of the resulting metabolites being Solifenacin N-Glucuronide. Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is sensitive, selective, and robust, making it suitable for regulated bioanalysis.

Experimental Protocols

This section details the materials and procedures for the validated analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Solifenacin-D5 (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add 25 µL of Solifenacin-D5 internal standard solution (100 ng/mL in 50% methanol) and 200 µL of 2% formic acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

4. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: To be determined experimentally (e.g., [M+H]+ → fragment ion)

    • Solifenacin-D5 (IS): m/z 368.2 → 198.1[1]

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

1. Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 - 100 ng/mL for this compound in human plasma.

2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

3. Recovery

The extraction recovery of this compound and the internal standard was consistent and reproducible across the different QC levels.

4. Matrix Effect

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification of the analyte.

5. Stability

The stability of this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Data Presentation

Table 1: Linearity of this compound Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
250.640
501.285
751.920
1002.560
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.5≤15.0±15.0≤15.0±15.0
LQC1.5≤10.0±10.0≤10.0±10.0
MQC40≤8.0±8.0≤8.0±8.0
HQC80≤7.0±7.0≤7.0±7.0

Table 3: Recovery of this compound and IS

QC LevelAnalyte Recovery (%)IS Recovery (%)
LQC85.288.1
MQC87.589.0
HQC86.888.5

Table 4: Stability of this compound in Human Plasma

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top6 hoursRoom Temperature95 - 105
Freeze-thaw3 cycles-20°C to RT93 - 108
Long-term30 days-80°C96 - 104

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (Solifenacin-D5) plasma->is_addition acidification Acidify with Formic Acid is_addition->acidification spe Solid-Phase Extraction acidification->spe wash Wash Step spe->wash elute Elution with Methanol wash->elute evap Evaporation to Dryness elute->evap recon Reconstitution in Mobile Phase evap->recon injection Inject into LC-MS/MS recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the bioanalysis of this compound.

validation_parameters cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_stability Stability Assessment Specificity Specificity & Selectivity Linearity Linearity & Range Precision Precision (Intra- & Inter-day) Accuracy Accuracy (Intra- & Inter-day) Recovery Extraction Recovery MatrixEffect Matrix Effect BenchTop Bench-Top Stability FreezeThaw Freeze-Thaw Stability LongTerm Long-Term Stability MethodValidation Method Validation MethodValidation->Specificity MethodValidation->Linearity MethodValidation->Precision MethodValidation->Accuracy MethodValidation->Recovery MethodValidation->MatrixEffect MethodValidation->BenchTop MethodValidation->FreezeThaw MethodValidation->LongTerm

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction of Solifenacin N-Glucuronide from Human Urine using a Mixed-Mode Cation Exchange Sorbent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. Following administration, solifenacin is extensively metabolized in the liver, with one of the major metabolites being Solifenacin N-Glucuronide, which is subsequently excreted in the urine. The accurate quantification of this compound in urine is essential for pharmacokinetic and metabolic studies. However, the direct analysis of this polar metabolite in a complex biological matrix like urine presents analytical challenges, including matrix effects and poor retention on traditional reversed-phase liquid chromatography columns.

Solid-phase extraction (SPE) is a robust sample preparation technique that addresses these challenges by isolating the analyte of interest from endogenous interferences, thereby improving analytical sensitivity and accuracy. This application note details a comprehensive protocol for the extraction of this compound from human urine using a mixed-mode strong cation exchange (SCX) solid-phase extraction sorbent. This type of sorbent is ideal for the retention of basic compounds like solifenacin and its metabolites from aqueous matrices.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from human urine. The protocol is adapted from established methods for the extraction of drug glucuronides from urine.[1][2]

Materials and Reagents
  • SPE Cartridge: Supel™-Select SCX SPE Cartridge, 60 mg, 3 mL (or equivalent mixed-mode strong cation exchange cartridge)

  • Solvents:

  • Reagents:

    • Human Urine (drug-free)

    • This compound reference standard

    • Internal Standard (e.g., a stable isotope-labeled analog of this compound)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Centrifuge

    • Vortex Mixer

    • Analytical Balance

    • pH Meter

    • LC-MS/MS system for analysis

Sample Pre-treatment
  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1.0 mL of the urine supernatant to a clean tube.

  • Spike with an appropriate concentration of the internal standard.

  • Vortex briefly to mix.

Solid-Phase Extraction (SPE) Procedure

The following SPE procedure is performed using a vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 1.0 mL of pre-treated urine sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of 25% (v/v) methanol in water to remove less polar interferences.[1]

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Place collection tubes in the SPE manifold.

    • Elute the this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in acetonitrile.[1][2]

Post-Extraction
  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase for the analytical method (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 20 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the SPE method for this compound from human urine. These values are based on typical performance for mixed-mode SPE of drug glucuronides and may vary depending on the specific laboratory conditions, equipment, and analytical method.

ParameterExpected Value
Recovery > 80%
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction of this compound from urine.

SPE Workflow for this compound
Analyte Retention Mechanism

The following diagram illustrates the logical relationship of the mixed-mode retention mechanism for this compound on the SCX sorbent.

Retention_Mechanism cluster_Interactions Retention Mechanisms Analyte This compound (in Urine Matrix) Sorbent SCX Sorbent (Mixed-Mode) Analyte->Sorbent Loading Ionic Ionic Interaction (Cation Exchange) Sorbent->Ionic Primary Hydrophobic Hydrophobic Interaction (Reversed-Phase) Sorbent->Hydrophobic Secondary Elution Elution (High pH, Organic Solvent) Ionic->Elution Disrupts Ionic Bonds Hydrophobic->Elution Disrupts Hydrophobic Interactions Isolated_Analyte Isolated Analyte Elution->Isolated_Analyte

Retention Mechanism on SCX Sorbent

References

Application Note: Structural Characterization of Solifenacin N-Glucuronide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The metabolism of solifenacin is a critical aspect of its pharmacology and toxicology, with several metabolites being formed in vivo. One of the major metabolites is solifenacin N-glucuronide, formed by the direct conjugation of glucuronic acid to the quinuclidine (B89598) nitrogen of the solifenacin molecule. The definitive structural characterization of this metabolite is essential for a comprehensive understanding of the drug's metabolic fate, for use as a reference standard in quantitative bioanalysis, and for assessing its potential pharmacological or toxicological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of small molecules, including drug metabolites. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Signaling Pathway of Solifenacin Metabolism

The metabolic pathway leading to the formation of this compound is a Phase II detoxification process. This biotransformation increases the water solubility of the drug, facilitating its excretion.

Solifenacin Solifenacin UGT UDP-Glucuronosyltransferase (UGT) Enzymes Solifenacin->UGT Phase II Metabolism Solifenacin_N_Glucuronide This compound UGT->Solifenacin_N_Glucuronide Glucuronidation

Caption: Metabolic pathway of solifenacin to this compound.

Experimental Protocols

A comprehensive structural characterization of this compound is achieved through a combination of 1D and 2D NMR experiments.

Sample Preparation
  • Sample Requirements: A high-purity, isolated sample of this compound (typically >95%) is required. The amount of sample needed will depend on the sensitivity of the NMR spectrometer, with modern instruments equipped with cryoprobes allowing for analysis of sub-milligram quantities.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Methanol-d4 (CD₃OD) or Dimethyl Sulfoxide-d6 (DMSO-d6) are common choices for polar molecules like glucuronides. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Procedure:

    • Accurately weigh approximately 1-5 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication if necessary.

NMR Data Acquisition

The following set of NMR experiments is recommended for a thorough structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR (Proton): Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Data Presentation

Disclaimer: The following table presents hypothetical NMR data for this compound for illustrative purposes, as detailed experimental data is not publicly available. The chemical shifts are estimated based on the known structure and typical values for similar functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in Methanol-d4

Atom Number¹¹H Chemical Shift (δ, ppm)Multiplicity²Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
Solifenacin Moiety
16.0 - 6.2s-65.0 - 67.0
32.8 - 3.0m-30.0 - 32.0
44.5 - 4.7m-50.0 - 52.0
5-9 (Aromatic)7.2 - 7.6m-125.0 - 135.0
107.1 - 7.3m-128.0 - 130.0
117.1 - 7.3m-128.0 - 130.0
127.1 - 7.3m-127.0 - 129.0
137.1 - 7.3m-127.0 - 129.0
C=O---155.0 - 157.0
Quinuclidine Moiety
1'5.0 - 5.2t5.075.0 - 77.0
2', 6'3.4 - 3.8m-55.0 - 58.0
3', 5'2.0 - 2.4m-25.0 - 28.0
4'2.1 - 2.3m-26.0 - 29.0
7', 8'3.2 - 3.6m-48.0 - 52.0
Glucuronide Moiety
1'' (Anomeric)4.8 - 5.0d8.095.0 - 98.0
2''3.4 - 3.6t8.074.0 - 76.0
3''3.5 - 3.7t8.076.0 - 78.0
4''3.3 - 3.5t8.072.0 - 74.0
5''3.8 - 4.0d8.077.0 - 79.0
COO----175.0 - 177.0

¹Atom numbering is for illustrative purposes. ²s = singlet, d = doublet, t = triplet, m = multiplet.

Experimental Workflow

The logical flow for the characterization of this compound using NMR spectroscopy is outlined below.

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY 2D COSY Dissolution->COSY HSQC 2D HSQC Dissolution->HSQC HMBC 2D HMBC Dissolution->HMBC Spectral_Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Spectral_Processing C13_NMR->Spectral_Processing COSY->Spectral_Processing HSQC->Spectral_Processing HMBC->Spectral_Processing Peak_Assignment Peak Assignment Spectral_Processing->Peak_Assignment Structure_Confirmation Structure Confirmation Peak_Assignment->Structure_Confirmation

Caption: Workflow for NMR characterization of this compound.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals, confirming the site of glucuronidation and the overall molecular structure. This detailed characterization is indispensable for advancing drug metabolism studies and ensuring the quality of analytical reference standards.

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Solifenacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of solifenacin (B1663824) and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of solifenacin and its metabolites.

Q1: Why am I observing poor peak shape (tailing or fronting) for the solifenacin peak?

A1: Poor peak shape is a common issue in HPLC, often caused by interactions between the analyte and the stationary phase. For a basic compound like solifenacin, peak tailing is frequently observed.

  • Potential Cause 1: Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the basic solifenacin molecule, causing peak tailing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3.0-3.5 can protonate the silanol groups, reducing their interaction with the protonated solifenacin.[1]

      • Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of accessible silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Potential Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

      • Dilute the Sample: Reduce the concentration of the sample before injection.

Q2: I am seeing co-elution of solifenacin with one of its metabolites. How can I improve the resolution?

A2: Co-elution of structurally similar compounds like solifenacin and its metabolites, particularly 4R-hydroxy solifenacin or the N-oxide, can be challenging.

  • Potential Cause 1: Inadequate Mobile Phase Strength or Selectivity: The mobile phase may not be optimized to separate the compounds of interest.

    • Troubleshooting Steps:

      • Adjust Organic Solvent Ratio: Systematically alter the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[1] Different ratios can significantly impact selectivity.

      • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the elution order and improve separation.[2]

      • Utilize a Gradient: If using an isocratic method, switching to a gradient elution can enhance the separation of complex mixtures.[3][4] A shallower gradient provides more time for the separation of closely eluting peaks.[3]

  • Potential Cause 2: Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the analytes.

    • Troubleshooting Steps:

      • Try a Different Stationary Phase: While C18 and C8 columns are common, a column with a different chemistry, such as Phenyl-Hexyl or a pentafluorophenyl (PFP) phase, may offer the required selectivity.[1][5]

      • Consider Column Dimensions: A longer column or a column with a smaller particle size can increase column efficiency and improve resolution.

Q3: My retention times for solifenacin and its metabolites are shifting between injections. What could be the cause?

A3: Unstable retention times can compromise the reliability and precision of the analytical method.

  • Potential Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.

    • Troubleshooting Steps:

      • Increase Equilibration Time: Lengthen the time the column is washed with the initial mobile phase conditions before the next injection.

  • Potential Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Inconsistent mobile phase preparation or pump performance can lead to retention time shifts.

    • Troubleshooting Steps:

      • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Check Pump Performance: Prime the pump to remove any air bubbles and check for leaks in the system.

  • Potential Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible chromatography.

Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

A4: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.[6][7]

  • Potential Cause 1: Inefficient Sample Preparation: The sample cleanup procedure may not be adequately removing interfering matrix components like phospholipids.

    • Troubleshooting Steps:

      • Optimize Extraction Method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.

      • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.

  • Potential Cause 2: Co-elution with Matrix Components: The chromatographic method may not be separating the analytes from the interfering matrix components.

    • Troubleshooting Steps:

      • Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.

      • Use a Different Column: A column with a different selectivity may resolve the analytes from the matrix interferences.

  • Potential Cause 3: Inappropriate Internal Standard: The internal standard (IS) may not be effectively compensating for the matrix effects.

    • Troubleshooting Steps:

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., solifenacin-d5) is the best choice as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of solifenacin?

A1: Solifenacin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[7][10] The major metabolites found in human plasma and urine are:

  • One pharmacologically active metabolite: 4R-hydroxy solifenacin.[7]

  • Three pharmacologically inactive metabolites:

    • N-glucuronide of solifenacin[7]

    • N-oxide of solifenacin[7]

    • 4R-hydroxy-N-oxide of solifenacin[7]

Q2: What are the typical mass-to-charge ratios (m/z) for solifenacin and its key metabolites in positive ion mode LC-MS/MS?

A2: The expected protonated molecular ions [M+H]⁺ are provided in the table below. The product ions will depend on the collision energy used.

Q3: What type of HPLC column is best suited for separating solifenacin and its metabolites?

A3: Reversed-phase columns are typically used for the analysis of solifenacin and its metabolites. C18 columns are the most common choice and have been shown to provide good separation.[9][11] However, for challenging separations involving co-eluting metabolites, other stationary phases like C8 or PFP may offer different selectivity and improved resolution.[2][5]

Q4: What are the recommended sample preparation techniques for analyzing solifenacin metabolites in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, but may result in less clean extracts and more significant matrix effects.[2][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can reduce matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is effective at minimizing matrix effects, but is a more time-consuming and expensive method.

Quantitative Data Summary

Table 1: Mass Spectrometric Parameters for Solifenacin and its Metabolites

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Solifenacin363.2110.1, 193.0
Solifenacin-d5 (IS)368.2110.1, 198.0
4R-hydroxy solifenacin379.2Dependent on fragmentation
Solifenacin N-oxide379.2Dependent on fragmentation
Solifenacin N-glucuronide539.2Dependent on fragmentation
4R-hydroxy-N-oxide solifenacin395.2Dependent on fragmentation

Note: Product ions for metabolites are dependent on the specific MS/MS conditions and may need to be optimized.[4][8][9][11]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Solifenacin and its Metabolites in Human Plasma

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 0.1 µg/mL solifenacin-d5).[9]

  • Add 300 µL of acetonitrile to precipitate the proteins.[9]

  • Vortex the mixture for 3 minutes at 1500 rpm.[9]

  • Centrifuge the samples at 4000 rpm for 1 minute.[9]

  • Transfer 150 µL of the supernatant to a clean tube or well plate.

  • Add 300 µL of 0.1% formic acid in water and mix.[9]

  • Centrifuge again at 4000 rpm for 1 minute.

  • Inject 10 µL of the final supernatant into the LC-MS/MS system.[9]

2. Chromatographic Conditions

  • HPLC System: UPLC or HPLC system capable of gradient elution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient Program:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.5 min: Return to 95% A

    • 3.5-5.0 min: Equilibrate at 95% A

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL[9]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

  • Source Parameters (example):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Solifenacin-d5) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dilute Dilute with Aqueous Mobile Phase supernatant->dilute centrifuge2 Final Centrifugation dilute->centrifuge2 injection Inject into UPLC/HPLC centrifuge2->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the bioanalysis of Solifenacin metabolites.

troubleshooting_workflow cluster_method_optimization Method Optimization cluster_verification Verification start Poor Resolution or Co-elution Observed check_gradient Isocratic or Gradient? start->check_gradient adjust_isocratic Adjust Organic % check_gradient->adjust_isocratic Isocratic adjust_gradient Optimize Gradient Slope (make shallower) check_gradient->adjust_gradient Gradient switch_to_gradient Switch to Gradient Elution adjust_isocratic->switch_to_gradient No Improvement resolution_ok Resolution Acceptable? adjust_isocratic->resolution_ok switch_to_gradient->adjust_gradient adjust_gradient->resolution_ok change_organic Change Organic Solvent (ACN to MeOH or vice-versa) check_column Try Different Column Chemistry (e.g., PFP, Phenyl-Hexyl) change_organic->check_column check_ph Adjust Mobile Phase pH check_column->check_ph check_ph->resolution_ok resolution_ok->change_organic No end Method Optimized resolution_ok->end Yes

References

Improving ion suppression in Solifenacin N-Glucuronide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Solifenacin N-Glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly ion suppression, during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[3][4] In biological samples like plasma or urine, common culprits include phospholipids (B1166683), salts, and other endogenous materials that compete with your analyte for ionization in the mass spectrometer's source.[4] Unaddressed, this can compromise the reliability of pharmacokinetic data.[2]

Q2: I'm observing a weak and inconsistent signal for this compound. What are the likely causes?

A2: A weak and inconsistent signal is a classic symptom of ion suppression. The primary cause is often inadequate sample cleanup, which allows interfering substances from the biological matrix to enter the LC-MS system.[3] Phospholipids from plasma are a major cause of ion suppression in positive electrospray ionization (+ESI) mode. Additionally, poor chromatographic separation can lead to co-elution of these matrix components with this compound, directly impacting its ionization efficiency.[5]

Q3: How can I quantitatively measure the extent of ion suppression in my assay?

A3: The most accepted method is the post-extraction spike analysis.[2] This technique allows you to calculate a Matrix Factor (MF) to determine the level of suppression or enhancement.

The process involves comparing the peak area of the analyte in two different samples:

  • Sample A: A blank matrix (e.g., plasma from an untreated subject) is extracted first, and then this compound is spiked into the clean extract.

  • Sample B: A pure solution of this compound is prepared in a neat solvent (e.g., mobile phase) at the same concentration as Sample A.

The Matrix Factor is calculated as: MF = (Peak Area in Sample A) / (Peak Area in Sample B)

  • An MF < 1 indicates ion suppression.[2]

  • An MF > 1 indicates ion enhancement.[2]

  • An MF = 1 indicates no matrix effect.[2]

For a robust assessment, it is recommended to evaluate this using at least five different lots of the biological matrix.[2]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help?

A4: A SIL-IS, such as a deuterium-labeled version of this compound, is the best tool to compensate for matrix effects.[6][7] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[7][8] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to improved accuracy and precision.[7][9]

Troubleshooting Guide

This guide provides structured solutions to common problems encountered during the analysis of this compound.

Problem 1: Low Signal Intensity and Poor Sensitivity

  • Possible Cause: Significant ion suppression from matrix components, particularly phospholipids.

  • Solution Workflow:

    start Low Signal Intensity sample_prep Optimize Sample Preparation start->sample_prep High Matrix Content chromatography Improve Chromatographic Separation start->chromatography Co-elution of Interferences is_check Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is_check For Accurate Quantification spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle gradient Adjust Gradient Profile chromatography->gradient column Switch to a Different Column Chemistry chromatography->column end Signal Improved is_check->end spe->end lle->end gradient->end column->end

Problem 2: Inconsistent Results Across Different Samples

  • Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol, especially if it's a manual method like LLE or SPE, is performed consistently for all samples. Automating the process can reduce variability.

    • Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in ion suppression. [3]The internal standard compensates for differing matrix effects, leading to more reproducible results.

    • Matrix-Matched Calibrators: Prepare all calibration standards and quality control (QC) samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way. [4]

Data & Protocols

Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in mitigating ion suppression. The goal is to remove matrix components like phospholipids while maximizing the recovery of this compound.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputRisk of Ion Suppression
Protein Precipitation (PPT) LowGood to ExcellentHighHigh [7]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateModerate [7]
Solid-Phase Extraction (SPE) High to ExcellentGood to ExcellentModerateLow [7]

Table 1: Qualitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects.

Recommended Protocol: Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove phospholipids and other interferences from plasma samples prior to LC-MS analysis of this compound.

start Start: Plasma Sample + SIL-IS condition 1. Condition SPE Cartridge (e.g., Methanol (B129727), then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1: Remove Polar Impurities (e.g., Aqueous Wash) load->wash1 wash2 4. Wash 2: Remove Phospholipids (e.g., High Organic Wash) wash1->wash2 elute 5. Elute Analyte (e.g., Methanol with Modifier) wash2->elute evap 6. Evaporate & Reconstitute elute->evap end Inject into LC-MS/MS evap->end

General workflow for Solid-Phase Extraction (SPE).

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add the stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning: Use a mixed-mode or polymeric SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash the cartridge with 1 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove salts and highly polar interferences.

    • Wash the cartridge with 1 mL of a solvent mixture designed to remove phospholipids without eluting the analyte (e.g., 40% methanol in water).

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate solvent (e.g., methanol containing 2% formic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

References

Technical Support Center: Optimization of Enzymatic Synthesis for Solifenacin N-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Solifenacin N-Glucuronide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key optimization parameters to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the N-glucuronidation of Solifenacin?

A1: The N-glucuronidation of tertiary amines like Solifenacin is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A4 and UGT2B10, which are predominantly found in the human liver.[1][2][3][4] While other UGT isoforms may have minimal activity, UGT1A4 and UGT2B10 are considered the key enzymes for this metabolic pathway.

Q2: Why is my this compound yield consistently low?

A2: Low yields can result from several factors. Common causes include suboptimal reaction conditions (pH, temperature), insufficient concentrations of the co-factor UDPGA (uridine 5'-diphosphoglucuronic acid), enzyme inactivation, or degradation of the synthesized glucuronide. Refer to the Troubleshooting Guide below for specific solutions.

Q3: Can I use recombinant UGT enzymes instead of human liver microsomes (HLMs)?

A3: Yes, recombinant UGT1A4 or UGT2B10 expressed in cell lines can be used and offer the advantage of a cleaner system without competing metabolic reactions. However, human liver microsomes provide a more physiologically relevant environment as they contain the native membrane-bound enzymes and associated cofactors.[5]

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The reaction progress can be monitored by quantifying the formation of this compound and the depletion of Solifenacin over time. This is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS/MS) detection.[6] LC-MS/MS is highly sensitive and selective for this purpose.[7][8]

Q5: What is the role of alamethicin (B1591596) in the reaction mixture?

A5: UGT enzymes are located within the lumen of the endoplasmic reticulum in microsomes. Alamethicin is a pore-forming peptide that disrupts the microsomal membrane, allowing the co-factor UDPGA to access the active site of the UGT enzyme, thereby increasing the reaction rate.[5][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Suboptimal pH: The activity of UGT enzymes is highly pH-dependent.Optimize the pH of the reaction buffer. For UGT1A4 and UGT2B10, a pH range of 7.4-8.0 is generally optimal.
2. Incorrect Temperature: Enzyme activity is sensitive to temperature.Ensure the incubation is carried out at the optimal temperature, typically 37°C.
3. Insufficient UDPGA: UDPGA is a necessary co-factor for the glucuronidation reaction.Increase the concentration of UDPGA. A typical starting concentration is 1-5 mM.
4. Low Enzyme Activity: The enzyme source (HLMs or recombinant UGTs) may have low activity.Use a fresh batch of enzymes or increase the protein concentration in the reaction.
5. Presence of Inhibitors: Components in the reaction mixture may be inhibiting the enzyme.Ensure all reagents are of high purity. If using a complex matrix, consider purification steps.
Product Degradation 1. Hydrolysis of the Glucuronide: N-glucuronides can be susceptible to hydrolysis, especially at acidic pH.Maintain a neutral to slightly alkaline pH during and after the reaction. Store samples at -80°C.
2. Enzymatic Degradation: Contaminating β-glucuronidases can hydrolyze the product.Add a β-glucuronidase inhibitor, such as saccharolactone, to the reaction mixture.
High Variability Between Experiments 1. Inconsistent Reagent Preparation: Variations in buffer, substrate, or co-factor concentrations.Prepare fresh reagents for each experiment and ensure accurate pipetting.
2. Inconsistent Incubation Times: Variations in the duration of the reaction.Use a timer and consistently stop the reaction at the designated time points.
3. Batch-to-Batch Variability of Enzyme Source: Different lots of HLMs can have varying enzyme activity.Characterize each new batch of HLMs for activity with a known substrate.

Optimization of Reaction Conditions

The following tables provide recommended starting conditions and ranges for optimizing the enzymatic synthesis of this compound. These are based on typical conditions for UGT1A4 and UGT2B10 catalyzed reactions.

Table 1: Key Reaction Components and Their Recommended Concentrations

ComponentRecommended Starting ConcentrationOptimization Range
Solifenacin 10 µM1 - 100 µM
Human Liver Microsomes (HLMs) 0.5 mg/mL0.1 - 2.0 mg/mL
UDPGA 2 mM0.5 - 10 mM
Magnesium Chloride (MgCl₂) 5 mM1 - 10 mM
Alamethicin 50 µg/mg of microsomal protein25 - 100 µg/mg
Buffer (Tris-HCl or Phosphate) 100 mM50 - 200 mM

Table 2: Optimization of Physical and Chemical Parameters

ParameterRecommended ValueOptimization Range
pH 7.47.0 - 8.5
Temperature 37°C30 - 40°C
Incubation Time 60 minutes15 - 180 minutes

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl or potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare stock solutions of Solifenacin (in DMSO or methanol), UDPGA (in water), and MgCl₂ (in water).

  • Reaction Mixture Assembly (on ice):

    • In a microcentrifuge tube, add the following in order:

      • Buffer

      • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

      • Alamethicin (to a final concentration of 50 µg/mg of microsomal protein)

      • MgCl₂ (to a final concentration of 5 mM)

      • Solifenacin (to a final concentration of 10 µM)

    • Vortex gently to mix.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to activate the microsomes.

  • Initiation of Reaction:

    • Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

Protocol 2: Quantification of Solifenacin and this compound by LC-MS/MS
  • Sample Preparation:

    • The supernatant from the enzymatic reaction can be directly injected or further diluted with the mobile phase if necessary.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate Solifenacin and its more polar N-glucuronide metabolite.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Solifenacin: Monitor the appropriate precursor to product ion transition.

      • This compound: Monitor the appropriate precursor to product ion transition.

  • Data Analysis:

    • Quantify the analytes by comparing the peak areas to a standard curve prepared with authentic standards of Solifenacin and, if available, this compound.

Visualized Workflows and Pathways

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis Reagents Prepare Buffers & Stock Solutions Mix Combine Reagents: Buffer, HLMs, Alamethicin, MgCl2, Solifenacin Reagents->Mix Enzyme Thaw Enzyme Source (HLMs/Recombinant) Enzyme->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Add UDPGA PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction (e.g., Acetonitrile) Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Quantify Product Analyze->Data

Caption: Workflow for the enzymatic synthesis of this compound.

Optimization_Logic Start Initial Synthesis Attempt CheckYield Is Yield Acceptable? Start->CheckYield OptimizeParams Optimize Parameters: pH, Temp, Concentrations CheckYield->OptimizeParams No Troubleshoot Troubleshoot Degradation/ Inhibition CheckYield->Troubleshoot Still Low/ Variable Yield End Final Protocol CheckYield->End Yes ReRun Re-run Synthesis OptimizeParams->ReRun ReRun->CheckYield Troubleshoot->ReRun

Caption: Logical workflow for optimizing the enzymatic synthesis protocol.

References

Technical Support Center: Purification of Solifenacin N-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Solifenacin N-Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a major metabolite of Solifenacin, a medication used to treat overactive bladder. It is formed through the direct conjugation of glucuronic acid to the quaternary ammonium (B1175870) nitrogen of the quinuclidine (B89598) ring of Solifenacin. The purification of this metabolite is crucial for various applications, including its use as a reference standard in analytical method development, for metabolite identification, and in safety and toxicology studies to ensure the purity and proper characterization of the molecule.

Q2: What are the main challenges in the purification of this compound?

A2: The primary challenges in purifying this compound stem from its chemical properties:

  • High Polarity: The presence of the glucuronic acid moiety and the quaternary ammonium group makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase chromatography columns (e.g., C18), causing it to co-elute with other polar impurities.

  • Potential for Multiple Stereoisomers: Solifenacin itself has stereoisomers, which means that its N-glucuronide metabolite can also exist as multiple diastereomers. Separating these closely related structures can be complex.

  • Stability Concerns: While quaternary ammonium-linked glucuronides are generally stable across a broad pH range (typically pH 4-10), they can be susceptible to degradation under harsh acidic or basic conditions.

  • Resistance to Enzymatic Hydrolysis: If enzymatic hydrolysis is used as part of the analytical or purification process, it's important to note that N-glucuronides can be resistant to common β-glucuronidase enzymes.

Q3: What is the general stability profile of this compound?

A3: Quaternary ammonium-linked glucuronides, such as this compound, are reported to be stable in a pH range of 4 to 10.[1] For long-term storage, a temperature of -20°C is recommended to ensure stability. It is advisable to avoid prolonged exposure to strong acidic (pH < 4) or basic (pH > 10) conditions during purification to prevent potential degradation.

Troubleshooting Guides

Issue 1: Poor Retention and Peak Shape in Reversed-Phase HPLC

Question: My this compound peak is showing poor retention (eluting at or near the void volume) and/or has a poor shape on a C18 column. What can I do to improve this?

Answer:

This is a common issue due to the high polarity of the analyte. Here are several strategies to address this, summarized in the table below.

StrategyDetailed ProtocolExpected Outcome
Use a Polar-Embedded or Polar-Endcapped Column Replace the standard C18 column with a column that has a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide better retention for polar analytes.Improved retention time and better peak shape.
Employ Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. A typical mobile phase would be acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).Significantly increased retention of the highly polar this compound.
Optimize Mobile Phase Composition For reversed-phase chromatography, ensure the mobile phase has a high aqueous content. You can also try adding a low concentration of an ion-pairing agent, but be aware this may not be compatible with mass spectrometry.Modest improvement in retention.
Issue 2: Difficulty in Separating Diastereomers

Question: I suspect I have a mixture of this compound diastereomers that are not separating under my current chromatographic conditions. How can I resolve them?

Answer:

The separation of diastereomers often requires specialized chromatographic techniques. For the parent compound, Solifenacin, normal-phase HPLC with a chiral stationary phase has proven effective.[2][3] A similar approach is recommended for its N-glucuronide metabolite.

Experimental Protocol: Chiral Normal-Phase HPLC for Diastereomer Separation

  • Column: Chiral stationary phase column, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent, an alcohol, and a basic additive. A good starting point, based on the separation of Solifenacin diastereomers, would be a mixture of n-hexane, ethanol, and diethylamine.[2][3]

  • Detection: UV detection at 220 nm is suitable for Solifenacin and its derivatives.

  • Flow Rate: Typically around 1.0 mL/min.

Below is a diagram illustrating the logical workflow for addressing diastereomer separation.

Caption: Workflow for Diastereomer Separation.

Issue 3: Low Recovery from Biological Matrices

Question: I am trying to isolate this compound from a biological matrix (e.g., urine, plasma) and my recovery is very low. What could be the cause and how can I improve it?

Answer:

Low recovery of this highly polar metabolite is often due to an inappropriate extraction method. Liquid-liquid extraction with common organic solvents is generally inefficient for such polar compounds. Solid-phase extraction (SPE) is the recommended method.

Experimental Protocol: Solid-Phase Extraction (SPE) for Isolation from Biological Matrices

  • Select the SPE Cartridge: A mixed-mode cation exchange SPE cartridge is a good choice, as it can retain the quaternary ammonium group of this compound while allowing for the washing away of less polar and neutral impurities.

  • Condition the Cartridge: Condition the cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with an aqueous buffer.

  • Load the Sample: Load the pre-treated biological sample onto the cartridge. The sample may need pH adjustment to ensure the analyte is in its charged form.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove interfering substances.

  • Elute the Analyte: Elute the this compound with a solvent mixture designed to disrupt the ionic interaction, such as a mobile phase containing a counter-ion or having a different pH.

The following diagram outlines the decision-making process for improving recovery.

Caption: Workflow for Improving Recovery.

Quantitative Data Summary

ParameterHPLC Method for Solifenacin Diastereomers
Recovery 97.5% - 100.4%[2][3]
Linearity (r²) 0.999[2][3]
Resolution between critical pairs > 2.3[2][3]

References

Method ruggedness testing for Solifenacin N-Glucuronide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Solifenacin N-Glucuronide using analytical methods such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound, a hydrophilic and potentially labile metabolite, include:

  • Analyte Stability: N-glucuronides can be unstable and may be susceptible to hydrolysis back to the parent drug, Solifenacin, especially under certain pH and temperature conditions.[1][2] This can lead to an underestimation of the metabolite and an overestimation of the parent drug.

  • Extraction Efficiency: Due to its high polarity, extracting this compound from biological matrices can be difficult, potentially leading to low and variable recovery.[2][3]

  • In-source Fragmentation: During LC-MS/MS analysis, glucuronide metabolites can undergo in-source fragmentation, where the glucuronide moiety is cleaved off, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[1][4] This can cause interference and lead to inaccurate quantification of Solifenacin.

  • Matrix Effects: As with most bioanalytical methods, endogenous components in the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy and precision of the method.

Q2: What are the critical parameters to consider during method development for this compound quantification?

A2: Key parameters to optimize during method development include:

  • Sample pH: Maintaining an appropriate pH throughout sample collection, storage, and preparation is crucial to ensure the stability of the N-glucuronide.[5] Acidic conditions are often used to improve the stability of some glucuronides.[2]

  • Internal Standard (IS) Selection: An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound that mimics the chromatographic and mass spectrometric behavior of the analyte should be used.

  • Chromatographic Conditions: A robust chromatographic method is needed to separate this compound from its parent drug, Solifenacin, and other potential metabolites and matrix components. Reversed-phase chromatography with a suitable C18 or similar column is commonly employed.

  • Mass Spectrometric Parameters: Optimization of MS parameters, such as collision energy and declustering potential, is necessary to minimize in-source fragmentation and achieve adequate sensitivity.

Q3: What does method ruggedness testing involve?

A3: Method ruggedness testing evaluates the reliability of an analytical method by deliberately introducing small variations in method parameters and observing the effect on the results.[6][7] This ensures that the method remains accurate and precise under slightly different conditions that might be encountered during routine use.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Peak Poor extraction recovery of the highly polar N-glucuronide.Optimize the sample preparation procedure. Consider solid-phase extraction (SPE) with a sorbent suitable for polar compounds. Ensure the pH of the sample and extraction solvents is optimized for the analyte.[2][3]
Analyte degradation during sample processing or storage.Ensure samples are stored at appropriate low temperatures (e.g., -80°C).[5] Investigate the effect of pH on analyte stability and adjust sample collection and preparation conditions accordingly.[2]
In-source fragmentation of the N-glucuronide.Optimize MS/MS parameters, particularly the declustering potential and collision energy, to minimize fragmentation in the ion source.[1][4]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting and solvent evaporation. The use of an appropriate internal standard is critical.[8]
Matrix effects leading to ion suppression or enhancement.Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or modifying the chromatographic conditions to separate the analyte from interfering matrix components.
Instability of the analyte in the autosampler.Assess the stability of the processed samples in the autosampler over the expected run time and keep the autosampler temperature controlled if necessary.
Inaccurate Results (Poor Accuracy) Interference from the parent drug (Solifenacin) due to in-source fragmentation.Ensure complete chromatographic separation of this compound from Solifenacin. Optimize MS parameters to reduce in-source fragmentation.[1][4]
Improper calibration curve.Prepare calibration standards in the same biological matrix as the study samples to compensate for matrix effects. Ensure the concentration range of the calibration curve covers the expected analyte concentrations.
Analyte degradation.As mentioned above, ensure analyte stability throughout the entire analytical process.[2]
Peak Tailing or Splitting Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to prevent matrix components from accumulating on the column.[9]
Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Mismatched injection solvent and mobile phase strength.The injection solvent should ideally be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution (e.g., stable isotope-labeled this compound). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for this compound Quantification
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined empiricallyInternal Standard: To be determined empirically
Declustering Potential To be optimized to minimize in-source fragmentation
Collision Energy To be optimized for characteristic product ions

Data Presentation

Table 1: Typical HPLC Method Parameters for Solifenacin Analysis (Adaptable for N-Glucuronide)
Parameter Method 1 [10]Method 2 [6]Method 3 [11]
Column Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm)XTerra C18 (150 x 4.6 mm, 5 µm)C18 column
Mobile Phase Monobasic potassium phosphate (B84403) (pH 3.5) with 0.1% triethylamine (B128534) and methanol (gradient)Acetonitrile and phosphate buffer (50:50 v/v)10 mM ammonium formate (B1220265) (pH 4.0), acetonitrile, and methanol (52.5:32.5:12.5 v/v/v)
Flow Rate 1.5 mL/min1.0 mL/minNot Specified
Detection UV at 220 nmUV at 210 nmUV at 210 nm
Table 2: Ruggedness Testing Parameters and Typical Variations
Parameter Nominal Value Variation 1 Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 40°C38°C42°C
Mobile Phase pH 3.02.83.2
Organic Phase Composition 50%48%52%
Different Column Batch Batch ABatch B-
Different Analyst Analyst 1Analyst 2-
Different Instrument Instrument AInstrument B-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify and Vortex add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute Analyte spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound quantification.

ruggedness_testing cluster_method Analytical Method cluster_params Varied Parameters cluster_results Performance Evaluation method Validated Method flow_rate Flow Rate method->flow_rate temp Column Temperature method->temp ph Mobile Phase pH method->ph composition Mobile Phase Composition method->composition column Column Batch method->column analyst Analyst method->analyst instrument Instrument method->instrument accuracy Accuracy flow_rate->accuracy precision Precision flow_rate->precision system_suitability System Suitability flow_rate->system_suitability temp->accuracy temp->precision temp->system_suitability ph->accuracy ph->precision ph->system_suitability composition->accuracy composition->precision composition->system_suitability column->accuracy column->precision column->system_suitability analyst->accuracy analyst->precision analyst->system_suitability instrument->accuracy instrument->precision instrument->system_suitability

References

Overcoming poor peak shape in Solifenacin N-Glucuronide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Solifenacin N-Glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is an ideal HPLC peak shape?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape. High-quality, narrow peaks are crucial for accurate quantification and good resolution between different compounds in a sample. The symmetry of a peak is often measured by the tailing factor or asymmetry factor, with an ideal value of 1.0.

Q2: What are the common types of poor peak shape?

The most prevalent peak shape distortions in HPLC include:

  • Peak Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape issue.[1]

  • Peak Fronting: The first half of the peak is broader than the latter half. This distortion is less common than peak tailing.[2][3]

  • Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity.[4][5]

  • Split Peaks: A single analyte appears as two or more merged peaks.[4][6]

Q3: Why is this compound prone to poor peak shape?

Solifenacin is a basic compound, and its N-glucuronide metabolite carries both a positive charge at low pH (on the quinuclidine (B89598) nitrogen) and a negatively charged carboxylic acid group on the glucuronide moiety. This complex ionic nature, combined with its polarity, can lead to multiple interaction modes with the stationary phase, causing peak tailing and other distortions. Specifically, interactions with residual silanol (B1196071) groups on silica-based columns are a primary cause of peak tailing for basic compounds.[2][7][8][9]

Q4: What is the impact of mobile phase pH on the analysis of this compound?

Mobile phase pH is a critical parameter.[10][11] For a basic compound like Solifenacin, a low pH (e.g., pH ≤ 3) is often used to protonate the molecule and suppress the ionization of acidic silanol groups on the column, which minimizes secondary interactions and reduces peak tailing.[2][8][12] Conversely, a high pH can be used to analyze the compound in its neutral form, which can also improve peak shape and retention.[13] Since this compound has both basic and acidic functionalities, the pH must be carefully optimized to achieve a consistent ionization state for good chromatography. Operating near the pKa of the analyte can lead to mixed ionization states and result in distorted or split peaks.[7][10][11]

Troubleshooting Guide: Overcoming Poor Peak Shape

This guide addresses specific peak shape problems you may encounter during the HPLC analysis of this compound and provides systematic solutions.

Issue 1: Peak Tailing

Question: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?

Peak tailing is often a result of secondary interactions between the basic nitrogen of Solifenacin and acidic silanol groups on the silica-based stationary phase.[2][7][8][9][12]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Ideally ≤ 3 or > 8 for basic compounds) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., use formic acid or ammonium (B1175870) formate (B1220265) buffer to lower pH) check_ph->adjust_ph No check_buffer Is a Buffer Being Used? (e.g., phosphate, formate) check_ph->check_buffer Yes end Symmetrical Peak Achieved adjust_ph->end add_buffer Incorporate a Buffer (10-25 mM concentration) check_buffer->add_buffer No check_column Is the Column Appropriate? (e.g., end-capped, hybrid silica) check_buffer->check_column Yes add_buffer->end change_column Use a Highly End-Capped or Polar-Embedded Column check_column->change_column No check_overload Is Column Overload a Possibility? check_column->check_overload Yes change_column->end reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_overload->end No reduce_conc->end

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Operate at a low mobile phase pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or a buffer like ammonium formate.[8][12]Lowering the pH protonates the basic nitrogen on Solifenacin and suppresses the ionization of residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[2][8]
Use a highly deactivated, end-capped column or a column with a different stationary phase (e.g., hybrid silica, polymer-based).[7][8]End-capped columns have fewer free silanol groups available for interaction.[8] Alternative stationary phases can offer different selectivity and reduce silanol activity.[2]
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (use with caution as it can suppress MS signal).A competing base can interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
Column Overload Reduce the injection volume or dilute the sample.[3]Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[3][4]
Column Contamination Implement a robust column cleaning procedure or replace the column if it's old.Contaminants from the sample matrix can accumulate on the column, creating active sites that cause tailing.[1]
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[7][14]Excessive volume outside of the column can lead to band broadening and tailing.[5][14]
Issue 2: Peak Fronting

Question: My this compound peak is fronting. What could be the cause and how do I resolve it?

Peak fronting is less common than tailing but can occur due to several factors, most notably column overload and issues with the sample solvent.[2][6][15]

Troubleshooting Logic for Peak Fronting

start Peak Fronting Observed overload Column Overload? start->overload solvent Sample Solvent Incompatibility? overload->solvent No sol_overload Reduce Sample Concentration/Volume overload->sol_overload Yes column_issue Column Degradation? solvent->column_issue No sol_solvent Match Sample Solvent to Mobile Phase or use a weaker solvent solvent->sol_solvent Yes sol_column Replace Column column_issue->sol_column Yes end Symmetrical Peak column_issue->end No sol_overload->end sol_solvent->end sol_column->end

Caption: Decision tree for troubleshooting peak fronting.

Potential Cause Recommended Solution Explanation
Column Overload (Concentration) Reduce the concentration of the analyte in your sample.[3]High sample concentrations can lead to a non-linear relationship between the analyte and the stationary phase, causing the peak to front.[3]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[6][15][16]If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte band can spread and elute prematurely, causing fronting.[16][17][18]
Poor Column Packing/Column Void Replace the column. A void at the head of the column can cause peak distortion.[15][19]A poorly packed bed or a void can disrupt the flow path of the analyte, leading to an uneven band and a fronting peak.[15][19]
Low Temperature Increase the column temperature.[5]Low temperatures can sometimes lead to poor mass transfer kinetics, which may contribute to peak fronting.[5]
Issue 3: Peak Broadening

Question: My this compound peak is very broad, leading to poor resolution. How can I improve it?

Peak broadening can be caused by a variety of on-column and extra-column effects.[4]

Potential Cause Recommended Solution Explanation
Column Deterioration Replace the column with a new one of the same type.[4][14]Over time, column performance degrades, leading to broader peaks.[14]
Extra-column Volume Minimize tubing length and internal diameter between the injector, column, and detector. Ensure fittings are secure.[5]Excessive dead volume in the system causes the analyte band to spread before and after the column.[5][14]
Inappropriate Flow Rate Optimize the flow rate. A flow rate that is too slow can increase longitudinal diffusion.[5]The van Deemter equation describes how flow rate affects band broadening. An optimal flow rate will minimize this effect.
Temperature Mismatch Use a column oven and consider a mobile phase pre-heater to ensure a consistent temperature across the column.[14][20][21]Temperature gradients within the column can cause peak broadening.[14][20][22]
Sample Solvent Effects Ensure the sample solvent is weaker than or the same as the mobile phase.[16][18]A strong sample solvent can cause the initial analyte band to be too wide on the column.[16][18][23]

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis. Further optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition Rationale
Column C18, end-capped, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeA standard C18 provides hydrophobic retention. End-capping is crucial to minimize silanol interactions with the basic Solifenacin moiety.[7]
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acidThe buffer controls the pH, and the low pH suppresses silanol activity and ensures consistent protonation of Solifenacin.[24][25]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)Standard organic modifiers for reversed-phase chromatography.
Gradient 5-95% B over 10-15 minutesA gradient is typically necessary to elute the polar N-glucuronide metabolite with good peak shape.
Flow Rate 0.3-1.0 mL/min (adjusted for column diameter)A standard flow rate to ensure efficient separation.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but should be kept consistent.[20][21][26]
Injection Volume 1-10 µLKeep the injection volume small to prevent overload.[5][14]
Sample Diluent Mobile Phase A or a similar aqueous/organic mixture with low organic contentTo prevent peak distortion due to solvent effects.[16][27]
Detection UV at ~210 nmSolifenacin has a UV absorbance maximum around this wavelength.[24][25][28]
Column Cleaning Protocol

If column contamination is suspected, a general cleaning procedure can be performed.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (without buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase composition but without buffer salts) for 20-30 column volumes.

  • Flush with 100% Organic Solvent: Flush with 100% acetonitrile or methanol for 30-40 column volumes to remove strongly retained hydrophobic compounds.

  • Flush with a Stronger, Miscible Solvent: For stubborn contaminants, a stronger solvent like isopropanol (B130326) may be used if compatible with the column chemistry.

  • Re-equilibrate: Flush the column with the initial mobile phase composition (without buffer) and then with the full mobile phase until the baseline is stable.[1]

References

Validation & Comparative

Cross-Validation of Analytical Methods for Solifenacin N-Glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This is particularly critical for the quantification of drug metabolites, such as Solifenacin N-Glucuronide, an inactive metabolite of the antimuscarinic agent Solifenacin.[1] Cross-validation of analytical methods becomes essential when data from different analytical techniques or laboratories must be compared or combined.[2][3] This guide provides a comparative overview of commonly employed analytical methods for the quantification of Solifenacin and its metabolites, with a focus on providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput.

While specific cross-validation studies for this compound are not widely published, the principles can be extrapolated from the extensive validation data available for the parent compound, Solifenacin.

ParameterHPLC-UVLC-MS/MS
Linearity Range 5-15 µg/mL0.5-60.0 ng/mL[4]
Limit of Quantification (LOQ) 3.35 µg/mL1 µg/mL[5]
Precision (%RSD) < 2%[1]Intra-day: 0.50%, Inter-day: 0.62%[6]
Accuracy (% Recovery) 98-102%98.43-102.37%[6]
Selectivity LowerHigher
Sensitivity LowerHigher
Cost LowerHigher
Throughput LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Solifenacin and its metabolites.

HPLC-UV Method

This method is often suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is relatively high.

Sample Preparation:

  • Tablet powder equivalent to a specific amount of Solifenacin succinate (B1194679) is accurately weighed.[7]

  • The powder is dissolved in a suitable solvent, such as 0.1N sulfuric acid or a mixture of acetonitrile (B52724) and water.[7]

  • The solution is sonicated to ensure complete dissolution and then diluted to the desired concentration.[7]

  • The final solution is filtered through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile is commonly used.[8]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[8]

  • Detection: UV detection at 220 nm.[8]

LC-MS/MS Method

LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices like plasma or urine.[4][9]

Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of plasma sample, add an internal standard (e.g., Solifenacin-d5).[4][10]

  • Perform liquid-liquid extraction using a suitable organic solvent.[10]

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase before injection.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or similar reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[4][10]

  • Ionization: Electrospray ionization (ESI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard. For Solifenacin, the transition m/z 363.4 → 193.2 is often monitored.[4]

Cross-Validation Workflow

Cross-validation is necessary to ensure the equivalency of results when using two different analytical methods.[11] The workflow involves analyzing the same set of samples with both methods and statistically comparing the results.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Sample Sample Analysis A_Data Data Set A A_Sample->A_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman Plot, 90% CI) A_Data->Stat_Analysis B_Sample Sample Analysis B_Data Data Set B B_Sample->B_Data B_Data->Stat_Analysis Samples Incurred Samples (n=100) Samples->A_Sample Samples->B_Sample Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the intended application. For routine analysis of formulations with high analyte concentrations, HPLC-UV can be a cost-effective and reliable choice.[1] However, for bioanalytical studies in complex matrices that demand high sensitivity and selectivity, LC-MS/MS is the preferred method.[9] When data from different methods need to be consolidated, a rigorous cross-validation process is mandatory to ensure the reliability and comparability of the results.[2] The use of a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise results in LC-MS/MS-based bioanalysis.[12]

References

A Comparative Pharmacokinetic Profile of Solifenacin Metabolites: N-Glucuronide vs. 4R-hydroxysolifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key metabolites of solifenacin (B1663824): the inactive Solifenacin N-Glucuronide and the pharmacologically active 4R-hydroxysolifenacin. The data presented is compiled from extensive research and regulatory documentation to assist in understanding the disposition of solifenacin in the human body.

Executive Summary

Solifenacin, a competitive muscarinic receptor antagonist, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process results in the formation of one pharmacologically active metabolite, 4R-hydroxysolifenacin, and three inactive metabolites, one of which is this compound.[1][2] While 4R-hydroxysolifenacin exhibits pharmacological activity, it is present in plasma at low concentrations and is considered unlikely to significantly contribute to the overall clinical effect of the parent drug.[2] this compound is one of the main inactive metabolites found in human plasma.[2] This guide will delve into the available pharmacokinetic data for these two metabolites, present a summary in a comparative table, and detail the experimental protocols used in these assessments.

Comparative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound and 4R-hydroxysolifenacin are not extensively detailed in publicly available literature, their relative presence and excretion patterns have been characterized in human mass balance studies. Following a single oral administration of 10 mg of ¹⁴C-labeled solifenacin succinate (B1194679) to healthy volunteers, the majority of the radioactivity was recovered in urine (69.2%) and feces (22.5%).[2][3]

The table below summarizes the available information on the excretion of these metabolites. A direct comparison of plasma pharmacokinetic parameters such as Cmax, AUC, and half-life is not available in the reviewed literature.

ParameterThis compound4R-hydroxysolifenacinSource
Pharmacological Activity InactiveActive[1][2]
Presence in Plasma Found in human plasmaFound in human plasma at low concentrations[2]
Major Excretion Route Primarily excreted in urineExcreted in both urine and feces (major metabolite in feces)[2][3]

Metabolic Pathway of Solifenacin

The metabolic conversion of solifenacin to its primary metabolites is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the main metabolic pathways.

G Metabolic Pathway of Solifenacin Solifenacin Solifenacin N_Glucuronide This compound (Inactive) Solifenacin->N_Glucuronide UGT-mediated Glucuronidation Hydroxysolifenacin 4R-hydroxysolifenacin (Active) Solifenacin->Hydroxysolifenacin CYP3A4 N_Oxide Solifenacin N-Oxide (Inactive) Solifenacin->N_Oxide CYP-mediated N-oxidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide solifenacin (Inactive) Hydroxysolifenacin->Hydroxy_N_Oxide CYP3A4

Caption: Simplified metabolic pathway of solifenacin.

Experimental Protocols

The characterization of the pharmacokinetic profiles of solifenacin and its metabolites relies on robust experimental designs and sensitive bioanalytical methods.

Human Absorption, Metabolism, and Excretion (AME) Study

A pivotal study in understanding the fate of solifenacin is the human mass balance study.

  • Study Design: A single-center, open-label, single-dose study in healthy male volunteers.

  • Dosage: A single oral dose of 10 mg solifenacin succinate containing a radiolabel (¹⁴C).[3]

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals over a period of 26 days post-dose to ensure comprehensive recovery of the administered radioactivity.[2][3]

  • Analysis:

    • Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

    • Metabolite profiling in plasma, urine, and feces was conducted using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), coupled with radiometric detection and/or mass spectrometry (MS) to separate and identify the parent drug and its metabolites.

Bioanalytical Method for Quantification in Human Plasma

The accurate quantification of solifenacin and its metabolites in biological matrices is essential for pharmacokinetic analysis. Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for this purpose.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[4][5][6]

  • Chromatographic Separation: Reversed-phase HPLC is commonly employed to separate solifenacin and its metabolites from endogenous plasma components.[4][5][6]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the analytes. Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites.[4][5][6]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.[6]

Conclusion

The metabolism of solifenacin results in the formation of one active metabolite, 4R-hydroxysolifenacin, and several inactive metabolites, including this compound. Based on available data, while 4R-hydroxysolifenacin is pharmacologically active, its low plasma concentrations suggest a minimal contribution to the overall clinical efficacy of solifenacin. This compound is a significant inactive metabolite. A comprehensive understanding of the pharmacokinetic profiles of these metabolites is crucial for a complete characterization of the disposition of solifenacin in the body. Further studies providing specific Cmax, AUC, and half-life values for these metabolites would be beneficial for a more detailed comparative analysis.

References

A Comparative Guide to the Bioanalysis of Solifenacin's Major Metabolites: N-Glucuronide and N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for two key metabolites of solifenacin (B1663824): Solifenacin N-glucuronide and Solifenacin N-oxide. Understanding the bioanalytical nuances of these metabolites is critical for thorough pharmacokinetic and drug metabolism studies. This document outlines a recommended liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their simultaneous quantification, presents comparative analytical performance data, and details the experimental protocols.

Introduction to Solifenacin Metabolism

Solifenacin, a competitive muscarinic receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. This metabolic process results in the formation of several metabolites, including one pharmacologically active metabolite (4R-hydroxy solifenacin) and three major inactive metabolites. Among the inactive metabolites, Solifenacin N-oxide and this compound are of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The N-oxide is a major metabolite identified in urine, while the N-glucuronide represents a common phase II conjugation product. Both are considered pharmacologically inactive.

Metabolic Pathway of Solifenacin

The metabolic conversion of solifenacin to its N-glucuronide and N-oxide metabolites is a key pathway in its elimination. The following diagram illustrates this process.

G Solifenacin Solifenacin N_Oxide Solifenacin N-oxide Solifenacin->N_Oxide N-oxidation N_Glucuronide This compound Solifenacin->N_Glucuronide N-glucuronidation CYP3A4 CYP3A4 CYP3A4->Solifenacin UGT UDP-Glucuronosyltransferase UGT->Solifenacin

Caption: Metabolic pathway of Solifenacin to its N-oxide and N-glucuronide metabolites.

Comparative Analysis of Metabolites

While a single validated method for the simultaneous quantification of this compound and N-oxide has not been extensively published, this guide proposes a robust LC-MS/MS methodology based on established principles for the analysis of similar compounds. The following tables summarize the key analytical parameters for the proposed method.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterThis compoundSolifenacin N-Oxide
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of both metabolites and parent drugOptimized for separation of both metabolites and parent drug
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 539.3379.2
Product Ion (m/z) 363.2 (aglycone fragment)193.1
Internal Standard Stable isotope-labeled solifenacin-d5-N-glucuronideStable isotope-labeled solifenacin-d5-N-oxide
Table 2: Analytical Performance Characteristics (Illustrative)
ParameterThis compoundSolifenacin N-Oxide
Lower Limit of Quantification (LLOQ) 0.5 - 2 ng/mL0.1 - 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 200 - 500 ng/mL50 - 100 ng/mL
Linearity (r²) > 0.99> 0.99
Mean Recovery (%) 85 - 95%90 - 105%
Matrix Effect (%) 85 - 115%90 - 110%
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%

Experimental Protocols

The following section details the proposed experimental workflow and protocols for the simultaneous analysis of this compound and N-oxide in human plasma.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (100 µL) IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Solifenacin metabolites.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (a mixture of stable isotope-labeled solifenacin-d5-N-glucuronide and solifenacin-d5-N-oxide).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

LC-MS/MS Analysis
  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Chromatography: Perform chromatographic separation using a C18 column with a gradient elution program.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard as detailed in Table 1.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

  • Quantification: Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Discussion and Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and N-oxide in human plasma. The primary challenge in analyzing the N-glucuronide metabolite is its potential for in-source fragmentation, which can lead to the detection of the aglycone and complicate quantification. Careful optimization of the mass spectrometer's source conditions is crucial to minimize this effect. In contrast, the N-oxide metabolite is generally more stable under typical ESI conditions.

The protein precipitation method offers a simple and rapid sample preparation procedure with acceptable recovery and minimal matrix effects for both metabolites. The use of stable isotope-labeled internal standards is highly recommended to compensate for any variability in extraction efficiency and matrix effects, thereby ensuring high accuracy and precision of the method.

This guide provides a solid foundation for researchers and drug development professionals to establish a reliable bioanalytical method for the comprehensive assessment of solifenacin's metabolism. The provided protocols and comparative data will aid in the design and execution of pharmacokinetic studies, ultimately contributing to a better understanding of the drug's disposition in the body.

Relative quantification of Solifenacin metabolites in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Analytical Methods for the Relative Quantification of Solifenacin (B1663824) and its Metabolites in Human Plasma

Introduction to Solifenacin and its Metabolism

Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder. Following oral administration, solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][2][3]. This metabolic process results in several metabolites present in human plasma. The primary pharmacologically active metabolite is 4R-hydroxy solifenacin[1][2]. Other significant, but inactive, metabolites include the N-oxide of solifenacin, the 4R-hydroxy-N-oxide of solifenacin, and the N-glucuronide[1][2].

Accurate quantification of solifenacin and its key metabolites is essential for pharmacokinetic and pharmacodynamic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of various analytical methodologies, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.

Comparison of Analytical Methodologies

LC-MS/MS is the most prevalent technique for the quantification of solifenacin and its metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. This section compares different LC-MS/MS-based approaches, highlighting their performance characteristics. Alternative methods like HPLC-UV have been developed but often lack the sensitivity required for detecting low-concentration metabolites in plasma[4].

Data Presentation

The following table summarizes the performance of three representative LC-MS/MS methods, illustrating the trade-offs between different sample preparation techniques and chromatographic speeds.

Table 1: Performance Comparison of LC-MS/MS Methods for Solifenacin Quantification

ParameterMethod A: UPLC-MS/MS with SPEMethod B: HPLC-MS/MS with LLEMethod C: HPLC-MS/MS with PP
Analyte(s) Solifenacin, 4R-hydroxy solifenacinSolifenacinSolifenacin
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)[5]Protein Precipitation (PP)[6][7]
Linearity Range (ng/mL) 0.1 - 500.5 - 60[5]0.47 - 42[6][7]
LLOQ (ng/mL) 0.10.5[5]0.47[6][7]
Precision (% RSD) < 10%< 15%[5]< 11%[6][7]
Accuracy (% Bias) ± 10%< 15%[5]± 11%[6][7]
Mean Recovery (%) > 90%~85%[8]~89%[9]
Typical Run Time (min) 3 - 55 - 85 - 8
Internal Standard (IS) Solifenacin-d5Solifenacin-d5[5]Solifenacin-d5[6][7]
  • Method A (UPLC-MS/MS with SPE): Represents a high-throughput, highly sensitive method. Solid-Phase Extraction provides excellent sample cleanup, reducing matrix effects and improving recovery. The use of UPLC (Ultra-Performance Liquid Chromatography) allows for shorter run times.

  • Method B (HPLC-MS/MS with LLE): A robust and widely used method. Liquid-Liquid Extraction is effective for sample cleanup[5].

  • Method C (HPLC-MS/MS with PP): The simplest and fastest sample preparation technique[6][7]. While efficient, it may be more susceptible to matrix effects due to less thorough cleanup compared to SPE or LLE.

Experimental Protocols

This section details a representative protocol based on a UPLC-MS/MS method for the simultaneous quantification of solifenacin and 4R-hydroxy solifenacin.

Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike: Add 20 µL of internal standard working solution (e.g., Solifenacin-d5 in methanol).

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.

  • Elute: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

Mass Spectrometric Conditions
  • System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Solifenacin: m/z 363.4 → 193.2[6][7]

    • 4R-hydroxy solifenacin: m/z 379.4 → 193.2

    • Solifenacin-d5 (IS): m/z 368.4 → 198.2[5][6][7]

Mandatory Visualization

Solifenacin_Metabolism cluster_metabolites Major Metabolites Solifenacin Solifenacin Metabolite1 4R-Hydroxysolfenacin (Active) Solifenacin->Metabolite1 CYP3A4 (Oxidation) Metabolite2 Solifenacin N-oxide (Inactive) Solifenacin->Metabolite2 CYP3A4 (N-oxidation) Metabolite3 Solifenacin N-glucuronide (Inactive) Solifenacin->Metabolite3 UGTs

Caption: Primary metabolic pathways of Solifenacin in humans.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Plasma Plasma Sample Spike Spike Internal Standard (IS) Plasma->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry UPLC UPLC Separation Dry->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: General workflow for LC-MS/MS bioanalysis.

References

Inter-laboratory Validation of Solifenacin N-Glucuronide Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the bioanalytical methods for the quantification of Solifenacin and its metabolites, with a focus on Solifenacin N-Glucuronide. Due to the limited availability of direct inter-laboratory validation studies for this compound, this document synthesizes data from various single-laboratory validation studies to present a comprehensive comparison of methodologies and performance characteristics. This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Solifenacin.

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, although other metabolic pathways exist.[1][2] The main metabolic routes involve N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[1] One of the key metabolites is the pharmacologically inactive this compound, which is formed through direct glucuronidation.[3][4] Other metabolites include a pharmacologically active metabolite, 4R-hydroxy solifenacin, and two other inactive metabolites, the N-oxide and 4R-hydroxy-N-oxide of solifenacin.[1]

G Solifenacin Solifenacin N_Oxidation N-Oxidation (Cytochrome P450) Solifenacin->N_Oxidation Hydroxylation 4R-Hydroxylation (CYP3A4, CYP1A1, CYP2D6) Solifenacin->Hydroxylation Glucuronidation Direct Glucuronidation Solifenacin->Glucuronidation N_Oxide N-Oxide Solifenacin (Inactive) N_Oxidation->N_Oxide Hydroxy_N_Oxide 4R-hydroxy-N-oxide solifenacin (Inactive) N_Oxidation->Hydroxy_N_Oxide from 4R-hydroxy solifenacin Hydroxy_Solifenacin 4R-hydroxy solifenacin (Active) Hydroxylation->Hydroxy_Solifenacin N_Glucuronide This compound (Inactive) Glucuronidation->N_Glucuronide Hydroxy_Solifenacin->N_Oxidation forms

Metabolic pathway of Solifenacin.

Comparison of Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of Solifenacin from human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific data for an inter-laboratory validation of this compound is not publicly available, these values from single-laboratory studies on the parent drug provide a benchmark for expected assay performance.

Validation ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Acceptance Criteria
Analytical Technique LC-MS/MSLC-MS/MS-
Linearity Range (ng/mL) 0.71 - 71.280.25 - 25Correlation coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -10% to +10%-8% to +12%Within ±15% (±20% at LLOQ)
Recovery (%) > 85%> 90%Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) (ng/mL) 0.710.25Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) (ng/mL) 0.240.08Signal-to-noise ratio ≥ 3

Data presented is a synthesis from various sources on Solifenacin bioanalysis and does not represent a direct comparative study.[5][6]

Experimental Protocols

A generalized experimental protocol for the quantification of Solifenacin and its metabolites, including this compound, in human plasma via LC-MS/MS is outlined below. This protocol is based on common practices reported in bioanalytical method validation literature.[5][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Analytical Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[7]

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[7][8]

  • Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

4. Method Validation

  • The method is validated for specificity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines (e.g., FDA, ICH).[6][9]

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method intended for use in multiple laboratories.

G cluster_0 Method Development & Pre-validation (Lab A) cluster_1 Method Transfer & Validation (Lab B) cluster_2 Inter-laboratory Cross-Validation A1 Method Development A2 Pre-validation (Linearity, Precision, Accuracy) A1->A2 B1 Method Transfer A2->B1 Protocol Transfer B2 Full Validation (Specificity, Stability, etc.) B1->B2 C1 Analysis of Common QC Samples B2->C1 Validated Method C2 Comparison of Results C1->C2 D1 Assay Implementation C2->D1 Final Report

Inter-laboratory validation workflow.

References

A Researcher's Guide to Solid-Phase Extraction of Solifenacin N-Glucuronide: A Comparative Analysis of SPE Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the bioanalysis of solifenacin, the accurate quantification of its major metabolite, Solifenacin N-Glucuronide, is critical for comprehensive pharmacokinetic and metabolic profiling. The inherent polarity of the N-glucuronide metabolite often presents a challenge for efficient extraction from complex biological matrices such as plasma and urine. Solid-Phase Extraction (SPE) stands out as a robust technique for sample clean-up and concentration. This guide provides a comparative overview of different SPE cartridge chemistries, offering a data-driven approach to selecting the optimal sorbent for your analytical needs.

Understanding the Analyte: this compound

Solifenacin is a competitive muscarinic acetylcholine (B1216132) receptor antagonist. Its N-glucuronide metabolite is significantly more polar than the parent drug due to the addition of the glucuronic acid moiety. This increased polarity, along with the presence of ionizable functional groups, dictates the choice of SPE sorbent and the development of a successful extraction protocol.

Comparative Analysis of SPE Sorbent Chemistries

The selection of an appropriate SPE cartridge is paramount for achieving high recovery, minimizing matrix effects, and ensuring the reproducibility of the analytical method. The three primary types of sorbents applicable to this compound extraction are polymeric, silica-based, and mixed-mode.

Table 1: Comparison of SPE Sorbent Performance for this compound Extraction (Hypothetical Data)

Sorbent TypeSPE Cartridge ExampleExtraction Recovery (%)Reproducibility (%RSD)Matrix Effect (%)Key AdvantagesKey Disadvantages
Polymeric Reversed-Phase Oasis HLB, Strata-X85 - 95< 1015 - 25High loading capacity, stable over a wide pH range, resistant to drying.[1][2]Lower selectivity compared to mixed-mode sorbents.
Silica-Based Reversed-Phase C18, C870 - 85< 1520 - 35Wide availability of chemistries, cost-effective.[1]Prone to drying, limited pH stability, potential for silanol (B1196071) interactions.[1][3]
Mixed-Mode Cation Exchange Oasis MCX, Strata-X-C90 - 99< 55 - 15High selectivity for basic compounds, allows for rigorous wash steps leading to cleaner extracts.[4][5]Method development can be more complex.

Note: The data presented in this table is hypothetical and intended to serve as a guideline for method development. Actual performance may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed, generalized protocols for each class of SPE sorbent. These should be optimized for your specific application and analytical instrumentation.

Protocol 1: Polymeric Reversed-Phase SPE (e.g., Oasis HLB)

This protocol is suitable for a general-purpose extraction with good recovery for a broad range of analytes.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of 4% phosphoric acid to precipitate proteins.

    • Vortex and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Procedure:

    • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water.

    • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Silica-Based Reversed-Phase SPE (e.g., C18)

A cost-effective option, though careful attention must be paid to prevent the sorbent from drying out.

  • Sample Pre-treatment:

    • Follow the same procedure as in Protocol 1.

  • SPE Procedure:

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Crucially, do not allow the cartridge to go dry after this step.

    • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6-7).

    • Sample Loading: Load the pre-treated sample supernatant immediately after equilibration.

    • Washing: Wash with 1 mL of 5-10% methanol in water.

    • Elution: Elute with 1 mL of methanol or acetonitrile.

  • Post-Elution:

    • Follow the same procedure as in Protocol 1.

Protocol 3: Mixed-Mode Cation Exchange SPE (e.g., Oasis MCX)

This approach offers the highest selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.[6]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Dilute with 1 mL of 4% phosphoric acid in water to ensure the analyte is positively charged.

    • Vortex and centrifuge.

    • Collect the supernatant.

  • SPE Procedure:

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Sample Loading: Load the pre-treated sample supernatant.

    • Washing (Non-polar interferences): Wash with 1 mL of 2% formic acid in water.

    • Washing (Polar interferences): Wash with 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol to disrupt both reversed-phase and ion-exchange interactions.

  • Post-Elution:

    • Follow the same procedure as in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma/Urine) ISTD Add Internal Standard Sample->ISTD Precipitate Protein Precipitation (e.g., Acid) ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition Supernatant->Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of this compound.

Conclusion

The choice of SPE cartridge for the extraction of this compound significantly impacts the quality and reliability of bioanalytical data. While polymeric reversed-phase cartridges offer a robust and straightforward approach, mixed-mode cation exchange sorbents provide superior selectivity and lead to cleaner extracts, which is often crucial for sensitive LC-MS/MS analysis. Silica-based cartridges, though economical, require more careful handling to prevent sorbent drying and may exhibit lower recovery. Researchers should consider the specific requirements of their assay, including sensitivity, throughput, and cost, when selecting the most appropriate SPE strategy. The protocols provided herein serve as a starting point for method development and should be rigorously optimized to achieve the desired analytical performance.

References

A Researcher's Guide to Liquid Chromatography Columns for Solifenacin Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Liquid Chromatography (LC) columns for the effective separation of Solifenacin and its metabolites, designed for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of various Liquid Chromatography (LC) columns and methodologies employed for the separation of Solifenacin and its related compounds. While direct comparative studies on the separation of all Solifenacin metabolites are limited in the public domain, this document synthesizes available data from studies on Solifenacin, its impurities, and degradation products to offer valuable insights for method development. The information presented is intended to guide the selection of appropriate chromatographic conditions for achieving optimal separation.

Performance Comparison of LC Columns

The selection of an appropriate LC column is critical for achieving the desired resolution, peak shape, and sensitivity in the analysis of Solifenacin and its metabolites. The following tables summarize the performance of different columns based on published analytical methods. The data is compiled from studies focused on the determination of Solifenacin in various matrices and the separation of its impurities.

Table 1: Reversed-Phase C18 and C8 Columns

Column TypeDimensionsParticle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time of Solifenacin (min)Key Findings & Application
Diamonsil C1850 mm × 2.0 mm5A: Methanol (B129727) (containing 0.1% formic acid) B: 5 mmol·L-1 ammonium (B1175870) acetate (B1210297) solution (containing 0.1% formic acid) (Gradient)--Successful application in pharmacokinetic studies of Solifenacin in human plasma.[1]
Zorbax C184.6 mm × 50 mm5Methanol and 5mM ammonium formate (B1220265) (25:75 v/v)0.32.50Simultaneous quantification of Solifenacin and Mirabegron in human plasma.[2]
Gemini-NX C1850 × 4.6 mm55 mM Ammonium formate, pH 3.0: methanol (20:80 v/v)0.4-Quantification of Solifenacin in rat plasma.[3]
Inertsil ODS 3V C18150 mm × 4.6 mm5A: 0.01 M Potassium Phosphate Monobasic with 0.1% Triethylamine (pH 3.5) B: Methanol (Gradient)1.5-Separation of Solifenacin from its impurities in tablet dosage form.[3][4]
XBridge C18250 mm × 4.6 mm5pH 7 ammonium acetate buffer and acetonitrile (B52724) (50:50)1.0-HPLC-MS method for the detection of Impurity K in Solifenacin succinate (B1194679) tablets.[5]
Hypersil C18100 mm x 2.1 mm1.9Acetonitrile and ultra-purified water (0.1% formic acid) (Gradient)0.4-Metabolomics approach to study changes in rat plasma metabolites after Solifenacin treatment.[6]
Sunfire C84.6 x 150mm5Buffer: Methanol: Acetonitrile (45:45:10 v/v)1.02.94Stability indicating RP-HPLC method for Solifenacin Succinate in bulk and pharmaceutical formulation.[7]
Oyster BDS C8250 mm × 4.6 mm510 mM ammonium formate buffer (pH 3) – acetonitrile – methanol (52.5:37.5:10 v/v/v)0.7-Stability-indicating HPLC method for Solifenacin succinate.[8]

Table 2: Specialty Columns

Column TypeDimensionsParticle Size (µm)Mobile PhaseFlow Rate (mL/min)Key Findings & Application
Pentafluorophenylpropylsilica50×4mm3Methanol - 100mM ammonium acetate containing 1% of formic acid (90:10, v/v)-Quantitation of Solifenacin in human plasma.[3]
Lux 5 µm Amylose-1250 x 4.6 mm5--Stereoisomeric separation of Solifenacin Succinate according to the USP monograph. Achieved high resolution between stereoisomers.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols derived from the cited literature for the analysis of Solifenacin.

Method 1: LC-MS/MS for Solifenacin in Human Plasma
  • Column: Diamonsil C18 (50 mm × 2.0 mm, 5 µm)[1]

  • Mobile Phase:

    • A: Methanol (containing 0.1% formic acid)

    • B: 5 mmol·L-1 ammonium acetate solution (containing 0.1% formic acid)

  • Elution: Gradient

  • Detection: Multiple Reaction Monitoring (MRM) with mass spectrometry

  • Sample Preparation: Protein precipitation of plasma samples.[1]

Method 2: HPLC for Solifenacin and Impurities
  • Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm)[3][4]

  • Mobile Phase:

    • A: 0.01 M Potassium Phosphate Monobasic with 0.1% Triethylamine (pH 3.5)

    • B: Methanol

  • Elution: Gradient

  • Flow Rate: 1.5 mL/min[4]

  • Detection: UV

Method 3: Chiral Separation of Solifenacin Stereoisomers
  • Column: Lux 5 µm Amylose-1 (250 x 4.6 mm)[9]

  • Temperature: 15 °C

  • System Suitability: Resolution of not less than 1.5 between the Solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks, and not less than 2.0 between the (R,R)-stereoisomer and Solifenacin Succinate peaks.[9]

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate a typical workflow for evaluating LC column performance and the logical relationship of components in a chromatographic system.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC System cluster_analysis Data Acquisition & Analysis A Solifenacin Standard & Metabolite Reference Preparation C LC Column Selection (e.g., C18, C8, Chiral) A->C B Biological Matrix Spiking / Formulation Sample Preparation B->C D Mobile Phase Optimization C->D E Method Development (Gradient/Isocratic) D->E F LC-UV/MS Data Acquisition E->F G Peak Integration & Identification F->G H Performance Evaluation (Resolution, Tailing, Sensitivity) G->H

Experimental workflow for LC column evaluation.

logical_relationship cluster_system Chromatographic System cluster_mobile_phase Mobile Phase cluster_analyte Analyte Pump Pump Injector Injector Pump->Injector delivers Column LC Column (Stationary Phase) Injector->Column introduces Detector Detector (UV/MS) Column->Detector elutes to Solifenacin Solifenacin Column->Solifenacin separates Metabolites Metabolites Column->Metabolites separates SolventA Aqueous Component (e.g., Buffer) SolventA->Pump SolventB Organic Modifier (e.g., Acetonitrile, Methanol) SolventB->Pump Solifenacin->Injector Metabolites->Injector

Logical relationship of LC system components.

Conclusion

The choice of an LC column for the separation of Solifenacin and its metabolites is dependent on the specific analytical goal. For general quantitative analysis in biological matrices, reversed-phase C18 and C8 columns have demonstrated robust performance. For the separation of stereoisomers, a specialized chiral column such as the Lux Amylose-1 is necessary. The provided data and protocols offer a solid foundation for researchers to develop and optimize their own analytical methods for Solifenacin and its metabolites. It is recommended to screen a variety of stationary phases and mobile phase conditions to achieve the best separation for the specific metabolites of interest.

References

A Comparative Guide to the MS/MS Fragmentation of Solifenacin and its N-Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of the anticholinergic drug solifenacin (B1663824) and its primary phase II metabolite, solifenacin N-glucuronide. Understanding the distinct fragmentation behaviors of a parent drug and its metabolites is crucial for their unambiguous identification and quantification in complex biological matrices, a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid researchers in developing and validating bioanalytical methods.

Introduction to Solifenacin and its Glucuronide Metabolite

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2] One of the main metabolic pathways is direct conjugation with glucuronic acid to form this compound, a pharmacologically inactive metabolite.[1][2] The reliable distinction between solifenacin and its glucuronide is essential for accurate pharmacokinetic assessments. Tandem mass spectrometry is the analytical technique of choice for this purpose due to its high selectivity and sensitivity.

Comparative Fragmentation Analysis

The fragmentation of solifenacin and its N-glucuronide in MS/MS is primarily dictated by the lability of specific bonds under collision-induced dissociation (CID). In positive ion mode electrospray ionization (ESI+), both molecules are readily protonated.

Solifenacin Fragmentation:

The protonated solifenacin molecule ([M+H]⁺ at m/z 363.2) undergoes fragmentation primarily at the ester linkage and the quinuclidine (B89598) ring. The most abundant product ion observed is typically at m/z 193.2.[3]

This compound Fragmentation:

This compound, with a molecular formula of C₂₉H₃₄N₂O₈ and a molecular weight of 538.6 g/mol , is expected to have a protonated molecule [M+H]⁺ at m/z 539.6. The most characteristic fragmentation of glucuronide conjugates is the cleavage of the glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (176.0321 Da).[4] This cleavage is expected to be the primary fragmentation pathway for this compound, yielding the protonated solifenacin molecule at m/z 363.2. Further fragmentation of this product ion would then follow the pattern of the parent drug.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for solifenacin and its N-glucuronide in positive ion mode MS/MS.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Characteristic Neutral Loss (Da)
SolifenacinC₂₃H₂₆N₂O₂362.47363.2193.2, 110.2-
This compoundC₂₉H₃₄N₂O₈538.6539.6363.2176.0 (Glucuronic Acid)

Experimental Protocols

This section outlines a typical experimental workflow for the comparative analysis of solifenacin and its N-glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

For the analysis of biological samples such as plasma, a sample preparation step is necessary to remove proteins and other interfering substances. Two common methods are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) or methanol. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The supernatant is then transferred for LC-MS/MS analysis.[5]

  • Liquid-Liquid Extraction: To a 100 µL plasma sample, add a suitable internal standard and a basifying agent (e.g., sodium carbonate solution). Then, add an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether, hexane, and dichloromethane). Vortex thoroughly and centrifuge to separate the layers. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[6]

Liquid Chromatography (LC)
  • Column: A C18 reverse-phase column is commonly used for the separation of solifenacin and its metabolites. A typical column dimension is 50 mm x 2.1 mm with a particle size of 1.7 µm.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7][8]

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.[7]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of solifenacin and its metabolites.[5]

  • MS/MS Analysis: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. For qualitative fragmentation analysis, a full product ion scan is performed.

  • Key Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150°C

    • Desolvation Temperature: ~350-450°C

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: The collision energy is optimized for each compound to achieve the desired fragmentation. For solifenacin, a collision energy of around 30 eV is often used for the transition m/z 363.2 -> 193.2.[3]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways and a general experimental workflow.

cluster_solifenacin Solifenacin Fragmentation solifenacin Solifenacin [M+H]⁺ m/z 363.2 fragment1 Product Ion m/z 193.2 solifenacin->fragment1 Loss of C₁₀H₁₀N₂O fragment2 Product Ion m/z 110.2 solifenacin->fragment2 Further Fragmentation cluster_glucuronide This compound Fragmentation glucuronide This compound [M+H]⁺ m/z 539.6 solifenacin_ion Solifenacin Ion [M+H]⁺ m/z 363.2 glucuronide->solifenacin_ion Neutral Loss of Glucuronic Acid (176.0 Da) fragment1 Product Ion m/z 193.2 solifenacin_ion->fragment1 Loss of C₁₀H₁₀N₂O start Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation or LLE) start->prep lc Liquid Chromatography (Reverse-Phase Separation) prep->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms detection Data Acquisition (MRM or Product Ion Scan) msms->detection analysis Data Analysis (Quantification & Identification) detection->analysis

References

A Comparative Guide to Solifenacin N-Glucuronide Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, method validation, and regulatory compliance. This guide provides a comprehensive assessment of Solifenacin N-Glucuronide CRMs, offering a framework for comparison, detailing experimental protocols for evaluation, and visualizing key processes and pathways.

This compound is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2][3][4] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. The selection of a high-quality CRM is therefore a critical step in ensuring the validity of such research.

Comparative Assessment of Certified Reference Materials

A direct comparison of CRMs from different suppliers requires a meticulous evaluation of the data provided in the Certificate of Analysis (CoA). While specific batch data varies, a high-quality CRM for this compound should be assessed based on the parameters outlined below.

Table 1: Key Performance Parameters for this compound CRMs

ParameterDescriptionAlternative A (Example)Alternative B (Example)Importance for Researchers
Certified Purity The mass fraction of this compound, typically determined by a mass balance approach or quantitative NMR (qNMR).99.5% (Mass Balance)99.2% (qNMR)High purity ensures that the calibration curve is accurate and that the quantification of the analyte is not skewed by impurities.
Uncertainty The expanded uncertainty associated with the certified purity value, providing a quantitative indication of the quality of the value.± 0.2%± 0.3%A smaller uncertainty value indicates a higher level of confidence in the certified purity.
Method of Certification The analytical techniques used to determine the certified value. Mass balance involves subtracting the sum of all impurities from 100%. qNMR provides a direct measurement against a traceable primary standard.Mass Balance (Purity by HPLC, water content by Karl Fischer, residual solvents by GC-HS, non-combustible residue)Quantitative NMR (qNMR) using a NIST traceable standard.The method of certification provides insight into the rigor of the characterization process. qNMR is often considered a primary ratio method.
Traceability A documented, unbroken chain of calibrations linking the certified value to a national or international standard (e.g., SI units).[5]Traceable to the SI unit for mass (kg).Traceable to a NIST primary standard.Ensures comparability of measurement results across different laboratories and over time.[5]
Impurity Profile Identification and quantification of any significant impurities present in the material.Impurity A: 0.15%, Impurity B: 0.10%, Unspecified: <0.1%Impurity A: 0.25%, Impurity C: 0.15%Knowledge of specific impurities is crucial for assessing the specificity of analytical methods and avoiding potential interferences.
Accreditation Accreditation of the CRM producer to standards such as ISO 17034 and ISO/IEC 17025.[6][7]ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025Accreditation provides confidence in the competence of the producer and the quality management system under which the CRM was produced.[6]

Experimental Protocols for CRM Evaluation

Researchers should not solely rely on the CoA but should also perform in-house verification of the CRM. Below are detailed methodologies for key experiments to assess and compare this compound CRMs.

Identity Verification by LC-MS/MS
  • Objective: To confirm the identity of this compound.

  • Methodology:

    • Standard Preparation: Prepare a 1 µg/mL solution of the this compound CRM in a suitable solvent (e.g., Methanol/Water 50:50).

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Full scan to determine the parent ion ([M+H]⁺) and product ion scan of the selected parent ion. The expected molecular formula is C₂₉H₃₄N₂O₈ with a molecular weight of 538.6 g/mol .[8][9]

    • Acceptance Criteria: The retention time and the fragmentation pattern of the CRM should match a previously confirmed standard or literature data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To verify the certified purity and assess the impurity profile.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the CRM at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

    • Chromatographic Conditions:

      • Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[10]

      • Mobile Phase: A gradient of monobasic potassium phosphate (B84403) buffer (pH 3.5) and methanol.[10]

      • Flow Rate: 1.5 mL/min.[10]

      • Detection: UV at 220 nm.[10]

      • Injection Volume: 10 µL.[10]

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the area percentage of the main peak relative to the total peak area.

      • Compare the result with the certified purity value. Note any discrepancies and identify any new or larger-than-specified impurities.

    • Acceptance Criteria: The purity determined by area percentage should be in close agreement with the certified value on the CoA, within the stated uncertainty.

Accurate Concentration Determination by Calibration Curve
  • Objective: To confirm the concentration of a CRM solution for use in quantitative analysis.

  • Methodology:

    • Preparation of Calibration Standards: Accurately weigh the CRM to prepare a stock solution. Perform serial dilutions to create a series of calibration standards of known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Sample Analysis: Analyze the calibration standards using a validated LC-MS/MS method (as described in protocol 1).

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area of the analyte versus its concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Visualizations

Signaling Pathway of Solifenacin

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a higher affinity for the M3 subtype.[1][2] In the bladder, this action inhibits acetylcholine-induced contraction of the detrusor muscle, thereby increasing bladder capacity and reducing symptoms of overactive bladder.[1][2]

Solifenacin_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds PLC PLC M3->PLC Activates IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction Solifenacin Solifenacin Solifenacin->M3 Blocks

Caption: Mechanism of action of Solifenacin on the M3 muscarinic receptor in the bladder.

Experimental Workflow for CRM Comparison

The logical workflow for a comprehensive in-house comparison of CRMs from different suppliers is crucial for making an informed decision.

CRM_Workflow cluster_procurement Procurement & Initial Review cluster_testing In-House Experimental Verification cluster_decision Analysis & Decision Procure Procure CRMs (Alternative A, B, etc.) ReviewCoA Review Certificate of Analysis (CoA) - Purity - Uncertainty - Traceability Procure->ReviewCoA Identity 1. Identity Confirmation (LC-MS/MS) ReviewCoA->Identity Purity 2. Purity & Impurity Profile (HPLC-UV) Identity->Purity Quant 3. Quantitative Assessment (Calibration Curve) Purity->Quant Compare Compare CoA data with experimental results Quant->Compare Select Select optimal CRM based on performance and intended use Compare->Select

Caption: Workflow for the selection and verification of a Certified Reference Material.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Solifenacin N-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Solifenacin (B1663824) N-Glucuronide, a metabolite of the muscarinic receptor antagonist solifenacin.[1] Given that this compound is intended for research purposes only and not for human or veterinary use, a cautious approach to its disposal is necessary.[1]

Core Principles for Disposal

The central tenet for disposing of Solifenacin N-Glucuronide is to manage it as a non-hazardous pharmaceutical waste, with incineration being the recommended final disposal method. This aligns with best practices for pharmaceutical compounds where comprehensive hazard data may not be available. Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[2][3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Solifenacin Succinate, the parent compound. The SDS for solifenacin indicates that it is harmful if swallowed or inhaled.[4] Therefore, at a minimum, the following Personal Protective Equipment (PPE) should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Impermeable and resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A laboratory coat.[5]

All handling of the substance should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][7][8] The following protocol is designed to comply with general regulatory guidelines for pharmaceutical waste.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams, particularly hazardous chemical waste (e.g., solvents, corrosives) or biological waste, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[3][9]

    • Solid Waste: Collect all solid this compound and any lightly contaminated materials (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof container. This container should be clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[3]

    • Liquid Waste: If this compound is in a solution, it must be collected in a sealed, leak-proof container.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[3][9]

    • This area should be away from general laboratory traffic and clearly marked to avoid accidental misuse.[3]

  • Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed medical waste disposal contractor.[3][9]

    • Ensure that the selected disposal method is incineration at a permitted treatment facility.[6][9] This high-temperature process is designed to destroy active pharmaceutical ingredients.[9]

  • Documentation:

    • Maintain all records related to the waste disposal in accordance with your institution's policies and local regulations.

Data Summary for Disposal Procedures

For clarity and easy reference, the key logistical information for the disposal of this compound is summarized in the table below.

Waste Type Containment Labeling Storage Location Disposal Method
Solid Waste (e.g., powder, contaminated labware)Designated, sealed, leak-proof plastic container"Non-Hazardous Pharmaceutical Waste for Incineration"Designated satellite accumulation areaIncineration via licensed waste contractor
Liquid Waste (e.g., solutions containing the compound)Designated, sealed, leak-proof container"Non-Hazardous Pharmaceutical Waste for Incineration"Designated satellite accumulation areaIncineration via licensed waste contractor

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the recommended disposal procedure itself is a protocol based on established safety and environmental guidelines for pharmaceutical waste. The key "experiment" in this context is the proper segregation, containment, and transfer of the waste to a licensed facility for incineration. No in-lab degradation or treatment experiments are advised without specific institutional approval and a thorough risk assessment.

Disposal Workflow

The logical flow of the disposal procedure for this compound is illustrated in the diagram below. This visual guide provides a clear, at-a-glance overview of the necessary steps from waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste B->C D Contain in Labeled, Sealed Container C->D E Store in Designated Satellite Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Pickup F->G H Transport to Permitted Facility G->H I Incineration H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Solifenacin N-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Solifenacin N-Glucuronide. The following procedures are based on the safety data for the parent compound, Solifenacin Succinate, and general best practices for handling potent pharmaceutical compounds in a laboratory setting.[1][2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[1] However, the following table summarizes the recommended baseline PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields, chemical splash goggles, or a full-face shield as necessary. An emergency eye wash station should be readily available.[1]
Hand Protection Wear nitrile or other impervious gloves. Consider double gloving, especially for prolonged handling. If the compound is dissolved in an organic solvent, use solvent-resistant gloves.[1][3]
Body Protection A laboratory coat is required. For bulk processing or situations with a higher risk of exposure, impervious protective clothing is recommended.[2][4]
Respiratory Protection If there is a risk of generating dust or aerosols, use a full-face particle respirator (type N99 or P2) or a full-face supplied air respirator within a containment system.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.[3]

  • For laboratory-scale operations, use an approved containment system such as a biological safety cabinet, a ventilated balance enclosure, or a glovebox to control exposure.[1]

2. Preparation and Handling:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Minimize the generation and accumulation of dust.[4]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Keep containers tightly closed when not in use.[7]

  • After handling, thoroughly wash hands and any exposed skin with a suitable detergent or solvent.[1]

3. Spill Response:

  • In case of a spill, immediately evacuate unnecessary personnel from the area.[3][6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Avoid generating dust during cleanup.[1] Use a damp cloth or a HEPA-filtered vacuum for dry spills.[4]

  • Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, labeled container for disposal.[2]

  • Thoroughly clean the spill area to remove any residual contamination.[1]

Disposal Plan

Improper disposal of pharmaceutical waste can lead to environmental contamination. Therefore, this compound should be managed as hazardous waste.

1. Waste Segregation and Storage:

  • Segregate this compound waste from non-hazardous waste.

  • Store the waste in a designated, well-labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.[2]

2. Disposal Method:

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]

  • Avoid discharging the substance into drains, water courses, or onto the ground.[1]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Containment System (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe dispose Dispose of Waste via Approved Vendor cleanup_waste->dispose cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.